ZM 306416
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIUSRCUKUUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416176 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690206-97-4 | |
| Record name | ZM 306416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ZM 306416: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 306416 is a potent, orally active, small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available data on its biochemical activity, cellular effects, and signaling pathway modulation. It is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug development.
Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinases
This compound exerts its primary biological effects through the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases, with a pronounced selectivity for VEGFRs. The vascular endothelial growth factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, providing tumors with the necessary blood supply for expansion and metastasis.[1]
The primary targets of this compound are:
-
VEGFR-2 (KDR/Flk-1): The principal mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[1]
-
VEGFR-1 (Flt-1): While its signaling is weaker than VEGFR-2, it also contributes to angiogenesis and can act as a decoy receptor.[1]
By inhibiting these receptors, this compound effectively blocks the downstream signaling cascades that lead to the physiological and pathological formation of new blood vessels.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified against several kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values. It is important to note that variations in reported IC50 values can arise from different experimental conditions.
Table 1: VEGFR Inhibition
| Target | IC50 | Notes |
| VEGFR-2 (KDR) | 100 nM | Potent inhibition of the primary mediator of VEGF signaling.[1] |
| VEGFR-1 (Flt) | 2 µM | Inhibition of the secondary VEGF receptor.[1] |
| VEGFR-1 (Flt) | 0.33 µM | Reported from a separate study.[2] |
Table 2: Off-Target Kinase Inhibition
| Target | IC50 | Notes |
| EGFR | <10 nM | Potent inhibition of the Epidermal Growth Factor Receptor.[2] |
| Abl | 1.3 µM | Less potent inhibition of Abelson murine leukemia viral oncogene homolog 1. |
Table 3: Cellular Antiproliferative Activity
| Cell Line | IC50 | Notes |
| H3255 | 0.09 µM | EGFR-addicted Non-Small Cell Lung Cancer (NSCLC) cell line.[2] |
| HCC4011 | 0.072 µM | EGFR-addicted NSCLC cell line.[2] |
| A549 | >10 µM | Wild-type EGFR cell line. |
| H2030 | >10 µM | Wild-type EGFR cell line. |
Signaling Pathway Modulation
The binding of VEGF to its receptors initiates a cascade of intracellular signaling events. This compound, by blocking the initial receptor phosphorylation, effectively abrogates these downstream pathways.
Inhibition of the MAPK Pathway
A key downstream effector of VEGFR signaling is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. This compound has been shown to inhibit the phosphorylation of p42/44 MAPK (ERK1/2) in human thyroid follicular cells.[2][3]
Potential Effects on the PI3K/Akt Pathway
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the mechanism of action of kinase inhibitors like this compound. Note: These are generalized methods and may not reflect the exact protocols used in the primary literature for this compound, for which full-text access was not available.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and a buffer containing MgCl2 and ATP (with a tracer amount of [γ-³³P]ATP).
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane that binds the substrate. Wash away unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of living cells, which is a proxy for cell proliferation.
-
Cell Seeding: Plate cells (e.g., HUVECs or tumor cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 for cell growth inhibition.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway.
-
Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
In Vivo Antitumor Activity
This compound is reported to be orally active and to show antiproliferative effects in vivo.[1] While specific experimental details are not available in the reviewed literature, a typical xenograft model to assess in vivo efficacy would involve the following steps:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).
Summary and Future Directions
This compound is a potent inhibitor of VEGFR-1 and VEGFR-2, with additional significant activity against EGFR. Its mechanism of action involves the blockade of ATP binding to the kinase domain, leading to the inhibition of downstream signaling pathways such as the MAPK pathway, and consequently, the suppression of cell proliferation and angiogenesis.
For a more complete understanding of the therapeutic potential and potential off-target effects of this compound, further research would be beneficial in the following areas:
-
Comprehensive Kinase Profiling: A broad kinase panel screen (kinome scan) would provide a detailed selectivity profile and identify other potential off-target kinases.
-
PI3K/Akt Pathway Analysis: Direct experimental validation and quantification of the effects of this compound on the PI3K/Akt signaling cascade would provide a more complete picture of its mechanism.
-
In Vivo Pharmacodynamics: Detailed in vivo studies correlating pharmacokinetic profiles with pharmacodynamic markers (e.g., p-VEGFR2 in tumor tissue) would be crucial for optimizing dosing schedules.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound could inform the development of combination therapies.
This technical guide provides a consolidated overview of the mechanism of action of this compound based on publicly available data. It is intended to be a valuable resource for the scientific community engaged in the research and development of novel cancer therapeutics.
References
ZM 306416: A Technical Guide to its Function as a Dual VEGFR and EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 306416 is a potent, cell-permeable small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for angiogenesis and cell proliferation. This dual inhibitory action makes this compound a valuable tool for investigating the roles of VEGFR and EGFR in both normal physiological processes and in pathological conditions such as cancer. This technical guide provides a comprehensive overview of the function of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed protocols for its experimental application.
Core Function and Mechanism of Action
This compound functions as a multi-targeted tyrosine kinase inhibitor with high affinity for VEGFR and EGFR.[1][2][3] The primary targets are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), key mediators of angiogenesis, the process of new blood vessel formation.[2][4] Additionally, this compound is a highly potent inhibitor of EGFR, a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation.[1][3]
The mechanism of action involves the reversible binding of this compound to the ATP-binding pocket within the catalytic domain of the receptor tyrosine kinases. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and survival.[5] By inhibiting both VEGFR and EGFR, this compound can exert anti-proliferative and anti-angiogenic effects.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy.
| Target Kinase | Alias | IC50 (nM) | Reference |
| EGFR | ErbB1 | <10 | [1][3] |
| VEGFR-2 | KDR, Flk-1 | 100 | [1] |
| VEGFR-1 | Flt-1 | 330 | [2][3] |
| Abl | 1300 | [1] | |
| Src | 3300 |
Signaling Pathway Inhibition
This compound disrupts key signaling pathways initiated by VEGF and EGF. The following diagram illustrates the points of inhibition within these cascades.
Caption: this compound inhibits VEGFR and EGFR signaling pathways.
Experimental Protocols
The following are representative protocols for evaluating the function of this compound.
In Vitro Kinase Assay (VEGFR-2)
This protocol is designed to determine the IC50 value of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing VEGFR-2 and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of EGFR-dependent cancer cell lines (e.g., A549, H3255).
Materials:
-
EGFR-dependent human cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture HUVECs to near confluence and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total VEGFR-2 antibody as a loading control.
Experimental Workflow Example
The following diagram outlines a typical workflow for characterizing the inhibitory activity of this compound.
Caption: A typical experimental workflow for this compound characterization.
Conclusion
This compound is a potent dual inhibitor of VEGFR and EGFR tyrosine kinases. Its ability to block key signaling pathways involved in angiogenesis and cell proliferation makes it an invaluable research tool for studying a wide range of biological and pathological processes. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations. Careful consideration of the specific experimental conditions and appropriate controls is essential for obtaining reliable and reproducible data.
References
ZM 306416: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 306416, also known as CB 676475, is a potent, orally active small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Identified as a member of the 4-anilinoquinazoline class of compounds, this compound exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1 (Flt-1) and VEGFR2 (KDR), as well as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, based on available scientific literature. It includes a summary of its biological activity, detailed experimental protocols for relevant assays, and a discussion of the signaling pathways it modulates.
Introduction
The development of targeted therapies that inhibit specific molecular pathways driving cancer has revolutionized oncology. Receptor tyrosine kinases are a major class of therapeutic targets, with VEGFR and EGFR playing crucial roles in tumor angiogenesis, proliferation, and survival. This compound emerged from a research program aimed at identifying potent and selective inhibitors of these pathways. Its dual-targeting capability offers the potential to simultaneously inhibit two critical oncogenic signaling cascades.
Discovery and Development
This compound was developed as part of a series of substituted 4-anilinoquinazolines.[1] The core structure of these compounds was optimized to achieve potent inhibition of VEGFR tyrosine kinase activity.
Synthesis
The synthesis of 4-anilinoquinazolines, the class of compounds to which this compound belongs, generally involves the reaction of a substituted aniline with a 4-chloroquinazoline derivative. While the specific synthetic route for this compound is detailed in the primary literature, a general scheme is presented below.
General Synthetic Workflow for 4-Anilinoquinazolines
Caption: Generalized synthesis of 4-anilinoquinazolines.
Structure-Activity Relationship (SAR)
The development of this compound was guided by extensive structure-activity relationship studies on the 4-anilinoquinazoline scaffold. Key findings from this class of inhibitors include:
-
Bicyclic Ring System: Quinazolines and quinolines were found to be the preferred bicyclic systems for potent activity.[1]
-
Aniline Substitution: Small, lipophilic substituents such as halogens or methyl groups at the 4'-position of the aniline ring were shown to be favorable.[1]
-
Quinazoline C-6 and C-7 Positions: A wide range of substituents are tolerated at the C-7 position, while modifications at the C-6 position are more restricted.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain of VEGFR and EGFR, it prevents the phosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways.
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits VEGFR and EGFR signaling pathways.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against its primary targets and in cell-based assays.
Kinase Inhibition
| Target | IC₅₀ (μM) |
| VEGFR1 (Flt) | 0.33[2] |
| VEGFR2 (KDR) | ~0.1-2.0[3] |
| EGFR | <0.01[2] |
Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (μM) |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09[2] |
| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072[2] |
In Vivo Efficacy
Workflow for a Xenograft Efficacy Study
References
ZM 306416 as a VEGFR Inhibitor: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of ZM 306416 (also known as CB 676475), a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). This compound demonstrates potent inhibitory activity against VEGFR1 (Flt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2] Notably, it also exhibits significant off-target activity, particularly potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][3] This guide details its mechanism of action, summarizes its quantitative inhibitory profile, provides generalized experimental protocols for its characterization, and visualizes key signaling pathways and workflows relevant to its function. This information is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound for preclinical research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process.[5] VEGF ligands bind to and activate VEGF receptors (VEGFRs), a family of receptor tyrosine kinases (RTKs), on the surface of endothelial cells.[6] This activation triggers downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways, promoting endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]
VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic and angiogenic effects of VEGF.[9] Consequently, inhibiting VEGFR activity has become a cornerstone of anti-angiogenic cancer therapy.[5][10] this compound is a synthetic, cell-permeable compound identified as an inhibitor of VEGFR tyrosine kinases.[2][11] Its primary mechanism involves competing with ATP for the kinase domain of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling. This guide provides an in-depth look at the technical data and methodologies associated with this compound.
Chemical and Physical Properties
This compound is an N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Its key properties are summarized below.
| Property | Value | Reference |
| Alternate Names | CB 676475 | [1][3] |
| CAS Number | 690206-97-4 | [2] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | [2][11] |
| Molecular Weight | 333.74 g/mol | [1][2][11] |
| Appearance | Off-white solid | [11] |
| Solubility | Soluble in DMSO (e.g., to 10 mM or ≥33.4 mg/mL) and Ethanol (e.g., 1-2.85 mg/mL); Insoluble in water. | [2][11] |
| Purity | >98% |
Mechanism of Action
This compound functions as a multi-kinase inhibitor, with primary activity against VEGFRs and potent activity against EGFR.
VEGFR Inhibition
This compound targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This competitive inhibition prevents receptor autophosphorylation upon ligand binding, a critical step for activating downstream signaling pathways that lead to angiogenesis.[10] The compound inhibits both major VEGFR isoforms, VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] By blocking VEGFR signaling, this compound can inhibit endothelial cell proliferation and reduce angiogenesis.[9][12]
Off-Target Kinase Inhibition
A key characteristic of this compound is its potent inhibition of EGFR, with reported IC50 values significantly lower than those for VEGFRs (<10 nM).[1][2][3][10] This makes it a dual inhibitor and an important consideration for experimental design and data interpretation. The compound also shows inhibitory activity against other tyrosine kinases, including Src and Abl, at sub-micromolar to low micromolar concentrations.[1][3]
Downstream Signaling Effects
Consistent with its mechanism as a VEGFR inhibitor, this compound has been shown to have marked inhibitory effects on the phosphorylation of downstream signaling molecules.[2] Specifically, treatment with this compound reduces the phosphorylation of VEGFR2 (at residue Y1214) and inhibits the steady-state phosphorylation of p42/44 MAPK (ERK1/2) without affecting the total expression levels of these proteins.[1][2]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against various kinases and in cellular assays. The reported half-maximal inhibitory concentrations (IC50) can vary between studies, as summarized below.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Receptor Subtype | IC50 Value | Reference |
|---|---|---|---|
| VEGFR | VEGFR1 (Flt) | 0.33 µM | [1] |
| VEGFR1 (Flt) | 2 µM | [3] | |
| VEGFR2 (KDR) | 100 nM | [3] | |
| General VEGFR | 0.67 µM | [2] | |
| EGFR | - | <10 nM | [1][2][3][10] |
| Src | - | 0.33 µM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| H3255 (NSCLC) | Antiproliferation | 0.09 µM | [1][3] |
| HCC4011 (NSCLC) | Antiproliferation | 0.072 µM | [1][3] |
| A549 (NSCLC, wt EGFR) | Antiproliferation | >10 µM | [3] |
| H2030 (NSCLC, wt EGFR) | Antiproliferation | >10 µM |[3] |
Experimental Protocols
The following sections describe generalized, representative protocols for assessing the activity of this compound. These are based on standard methodologies in the field.[13][14][15][16]
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against a specific tyrosine kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[14]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Scintillation counter and fluid
-
Phosphoric acid wash solution
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase and the peptide substrate to each well containing the kinase buffer.
-
Add the diluted this compound or DMSO control to the appropriate wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.[17] The final ATP concentration should be close to its Km for the kinase, if known.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Endothelial Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[18][19][20]
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM) with supplements
-
Basal medium (EBM) with low serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
BrdU or ³H-thymidine incorporation assay kit, or a reagent for measuring cell viability (e.g., MTT, WST-1, or resazurin).
-
Plate reader (colorimetric, fluorometric, or luminometric)
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight in full growth medium.
-
Starve the cells by replacing the medium with a low-serum basal medium for 4-6 hours to synchronize them.
-
Prepare a dilution series of this compound in the low-serum medium.
-
Treat the cells with the this compound dilutions for 1-2 hours prior to stimulation. Include a DMSO-only vehicle control.
-
Stimulate the cells by adding VEGF-A (e.g., 20 ng/mL) to all wells except for the unstimulated control.
-
Incubate the cells for 24-48 hours.
-
Assess cell proliferation. If using ³H-thymidine, add it to the culture for the final 4-18 hours of incubation. Then, harvest the cells onto filter mats and measure radioactivity. If using a colorimetric assay like MTT, add the reagent for the final 2-4 hours, then add solubilizer and read the absorbance.
Data Analysis:
-
Subtract the background reading from the unstimulated wells.
-
Calculate the percentage of proliferation for each this compound concentration relative to the VEGF-stimulated, DMSO-treated control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50 value.
Visualization of Pathways and Workflows
The following diagrams illustrate the key pathways and processes related to this compound.
Caption: Simplified VEGFR-2 signaling cascade leading to key angiogenic responses.
Caption: Mechanism of action for this compound as a dual VEGFR and EGFR inhibitor.
Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.
Summary and Conclusion
This compound is a multi-targeted kinase inhibitor with primary activity against VEGFR1 and VEGFR2, and highly potent off-target activity against EGFR.[1][3] Its ability to block the ATP-binding site of these receptors leads to the inhibition of downstream signaling cascades, such as the MAPK pathway, and a subsequent reduction in endothelial cell proliferation.[1][2] While its dual specificity presents a challenge for dissecting the precise effects of VEGFR inhibition alone, it also makes this compound a useful tool for studying the combined roles of these pathways in angiogenesis and cancer biology. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to design and interpret studies utilizing this compound. Careful consideration of its polypharmacology is critical for the accurate interpretation of experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New inhibitors of angiogenesis with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular endothelial growth factor-induced endothelial cell proliferation is regulated by interaction between VEGFR-2, SH-PTP1 and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altmeyers.org [altmeyers.org]
- 11. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
- 12. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 19. Delphinidin inhibits endothelial cell proliferation and cell cycle progression through a transient activation of ERK-1/-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Androgens promote vascular endothelial cell proliferation through activation of a ZIP9-dependent inhibitory G protein/PI3K-Akt/Erk/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ZM 306416: A Potent Dual Inhibitor of EGFR and VEGFR Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZM 306416 is a small molecule inhibitor initially recognized for its potent antagonism of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Subsequent research has revealed its significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), positioning it as a dual inhibitor of these critical signaling pathways in oncology. This technical guide provides an in-depth overview of this compound, consolidating its biochemical and cellular activities, outlining detailed experimental protocols for its characterization, and visualizing its mechanism of action within the EGFR signaling cascade. The information presented is intended to support further investigation and potential therapeutic development of this compound and related compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] Consequently, EGFR has been a prime target for the development of small molecule tyrosine kinase inhibitors (TKIs).
This compound, also known as CB 676475, was initially identified as a potent inhibitor of VEGFRs, key mediators of angiogenesis.[3] However, a high-content biosensor-based screen later identified this compound as a potent inhibitor of EGFR function, with a reported IC50 value of less than 10 nM.[3] This dual inhibitory activity against both EGFR and VEGFR presents a compelling profile for a potential anti-cancer therapeutic, capable of simultaneously targeting tumor cell proliferation and the blood supply that sustains it.
This guide serves as a comprehensive resource for researchers and drug development professionals, providing detailed information on the biochemical properties, cellular effects, and methodologies for studying this compound as an EGFR inhibitor.
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against EGFR and VEGFR tyrosine kinases. The following tables summarize the quantitative data available for this compound, including its IC50 values against various kinases and its anti-proliferative effects in different cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value | Notes |
| EGFR | <10 nM[3] | Potent inhibition of Epidermal Growth Factor Receptor. |
| VEGFR1 (Flt) | 2 µM[4] | Inhibition of Vascular Endothelial Growth Factor Receptor 1. |
| VEGFR2 (KDR) | 0.1 µM (100 nM)[4] | Potent inhibition of Vascular Endothelial Growth Factor Receptor 2. |
| Abl | 1.3 µM[4] | Less potent inhibition of Abelson murine leukemia viral oncogene homolog 1. |
| Src | 0.33 µM | Inhibition of Proto-oncogene tyrosine-protein kinase Src. |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 Value |
| H3255 | NSCLC | EGFR-addicted | 0.09 ± 0.007 µM[4] |
| HCC4011 | NSCLC | EGFR-addicted | 0.072 ± 0.001 µM[4] |
| A549 | NSCLC | Wild-type EGFR | >10 µM[4] |
| H2030 | NSCLC | Wild-type EGFR | >10 µM[4] |
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. The inhibition of EGFR blocks two major signaling pathways crucial for cancer cell proliferation and survival: the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway.[5]
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound as an EGFR inhibitor. These protocols are based on standard and widely accepted techniques in the field.
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR kinase solution (e.g., 5 ng/µL in kinase buffer) to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.5 mg/mL Poly(Glu, Tyr) and 25 µM ATP in kinase buffer).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell lines (e.g., H3255, HCC4011) and wild-type EGFR cell lines (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for this compound inhibitor profiling.
Conclusion and Future Directions
This compound is a potent dual inhibitor of EGFR and VEGFR, with significant anti-proliferative effects in EGFR-addicted cancer cell lines. Its ability to target both tumor cell growth and angiogenesis makes it an interesting candidate for further preclinical and potentially clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel dual-acting kinase inhibitors.
Future research should focus on elucidating the in vivo efficacy of this compound in relevant animal models of cancer. Furthermore, a comprehensive kinase selectivity profile would provide a clearer understanding of its off-target effects and potential therapeutic window. Investigating the efficacy of this compound in the context of acquired resistance to other EGFR inhibitors could also be a valuable avenue of research. The continued exploration of dual-targeted inhibitors like this compound holds promise for the development of more effective and durable cancer therapies.
References
ZM 306416: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of ZM 306416, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its biochemical and cellular activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Core Data Presentation: Target Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets, Vascular Endothelial Growth Factor Receptors (VEGFRs), and notable off-targets.
| Target Family | Target | Synonym(s) | IC50 (µM) |
| VEGFR | VEGFR1 | Flt-1 | 0.33[1][2] |
| VEGFR2 | KDR, Flk-1 | 0.1, 2[3][4][5][6] | |
| EGFR | EGFR | ErbB1, HER1 | <0.01[1][2][6] |
| Other | Abl | 1.3[3] | |
| ERRα | 7.3[1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the target specificity and selectivity of this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against purified kinase enzymes (e.g., VEGFR1, VEGFR2, EGFR).
General Protocol (based on commercially available kinase assay kits such as ADP-Glo™ or Kinase-Glo®):
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).[7]
-
Reconstitute the kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a stock solution of ATP at a concentration near the Kₘ for the specific kinase.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add a solution containing the purified recombinant kinase enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[2][4][7]
-
-
Signal Detection (Luminescence-based):
-
Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[7]
-
Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assays
Objective: To assess the effect of this compound on the phosphorylation of its target receptors and downstream signaling proteins in a cellular context.
Protocol: Western Blotting for Phosphorylated VEGFR2 and MAPK
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2, or human thyroid follicular cells) to 70-80% confluency.
-
Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2 activation) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3][8][9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pVEGFR2 (Tyr1214) or anti-p-p42/44 MAPK) overnight at 4°C.[10]
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Cell Proliferation Assays
Objective: To evaluate the anti-proliferative effects of this compound on cancer cell lines.
Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed non-small cell lung cancer (NSCLC) cell lines (e.g., H3255, HCC4011, A549, H2030) in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11][12][13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of ATP, which is an indicator of the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Human Thyroid Follicular Cell Functional Assays
Objective: To assess the functional consequences of VEGFR inhibition by this compound in human thyroid follicular cells.
Protocol: Iodide Uptake Assay
-
Cell Culture:
-
Culture primary human thyroid follicular cells or a suitable cell line in a manner that maintains their differentiated function, such as in a collagen gel matrix in serum-free medium.[14]
-
-
Treatment:
-
Treat the cells with this compound (e.g., 300 nM) or vehicle control for a defined period.[10]
-
-
Iodide Uptake Measurement:
-
Wash the cells with an uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the uptake buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive ¹²⁵I-sodium iodide.
-
Incubate for a specified time to allow for iodide uptake.
-
To determine specific uptake, include control wells treated with a known inhibitor of the sodium-iodide symporter (NIS), such as perchlorate.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the amount of iodide uptake and compare the results between this compound-treated and control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a generalized workflow for its characterization.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling pathway, a significant off-target of this compound.
Caption: General experimental workflow for characterizing the specificity and selectivity of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com.cn [promega.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. scribd.com [scribd.com]
- 14. Iodide uptake and organification, tri-iodothyronine secretion, cyclic AMP accumulation and cell proliferation in an optimized system of human thyroid follicles cultured in collagen gel suspended in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ZM 306416 as an Inhibitor of Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of ZM 306416 against the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data on its potency, detailed experimental methodologies for assessing its activity, and a visualization of the relevant signaling pathways.
Core Data Presentation
The inhibitory potency of this compound has been evaluated against EGFR and other related kinases. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Target | Inhibitor | IC50 Value | Assay Type |
| EGFR | This compound | <10 nM | Cell-free / Biochemical Assay |
| VEGFR1 (Flt) | This compound | 0.33 µM | Not Specified |
| VEGFR2 (KDR) | This compound | 0.1 µM | Not Specified |
| Abl | This compound | 1.3 µM | In vitro kinase assay |
| Src | This compound | 0.33 µM | Not Specified |
Cellular Activity of this compound
| Cell Line | Description | IC50 Value |
| H3255 | EGFR-addicted NSCLC | 0.09 µM |
| HCC4011 | EGFR-addicted NSCLC | 0.072 µM |
| A549 | Wild-type EGFR NSCLC | >10 µM |
| H2030 | Wild-type EGFR NSCLC | >10 µM |
Experimental Protocols
Characterizing the inhibitory activity of a compound like this compound on EGFR involves both biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This type of assay directly measures the enzymatic activity of purified EGFR in the presence of an inhibitor. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR protein
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the Kinase Reaction Buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR and the peptide substrate in the Kinase Reaction Buffer to their working concentrations.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction Initiation: Add the EGFR enzyme to all wells except the negative controls. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (Western Blotting)
This assay determines the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.
Materials:
-
A suitable cell line (e.g., A431, which overexpresses EGFR)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-EGFR and normalize them to total EGFR and the loading control. Compare the levels of phosphorylated EGFR in treated versus untreated cells to determine the inhibitory effect of this compound.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for biochemical and cell-based IC50 determination.
ZM 306416: A Potent Dual Inhibitor of VEGFR and EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a synthetic, small-molecule compound recognized for its potent inhibitory activity against key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily characterized as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, this compound also demonstrates significant activity against the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory action makes it a valuable tool for cancer research and a potential scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an examination of its impact on relevant signaling pathways.
Chemical Structure and Properties
This compound is a quinazoline derivative with a distinct chemical structure that contributes to its potent inhibitory activity.
| Property | Value |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
| CAS Number | 690206-97-4[1] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂[1] |
| Molecular Weight | 333.74 g/mol [1] |
| Canonical SMILES | COc1cc2c(cc1OC)ncnc2Nc1ccc(Cl)cc1F |
| Appearance | Off-white solid[2] |
| Solubility | Soluble in DMSO (≥33.4 mg/mL) and ethanol (≥2.85 mg/mL with gentle warming); insoluble in water[1][2] |
Biological Properties and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of VEGFR and EGFR. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.
Kinase Inhibitory Activity
The inhibitory potency of this compound has been quantified against several key kinases, demonstrating a dual-targeting profile.
| Target Kinase | IC₅₀ | Reference |
| VEGFR1 (Flt-1) | 0.33 µM | [1][3] |
| VEGFR2 (KDR) | 0.1 µM | [4] |
| VEGFR (unspecified) | 0.67 µM | [1] |
| EGFR | <10 nM | [3][4] |
| Abl | 1.3 µM | [4] |
| Src | 0.33 µM | [3] |
Cellular Effects
In cellular assays, this compound has demonstrated selective anti-proliferative effects against cancer cell lines that are dependent on EGFR signaling. For instance, it shows potent activity in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, while sparing wild-type EGFR cell lines.[4]
| Cell Line | IC₅₀ (Anti-proliferative) | EGFR Status |
| H3255 (NSCLC) | 0.09 ± 0.007 µM | Addicted |
| HCC4011 (NSCLC) | 0.072 ± 0.001 µM | Addicted |
| A549 (NSCLC) | >10 µM | Wild-type |
| H2030 (NSCLC) | >10 µM | Wild-type |
Furthermore, in human thyroid follicular cells, treatment with this compound has been shown to reduce VEGFR2 phosphorylation and inhibit the steady-state levels of p42/44 MAPK phosphorylation.[1]
Signaling Pathways
The dual inhibition of VEGFR and EGFR by this compound disrupts two critical signaling pathways in cancer biology.
Caption: Inhibition of the VEGFR signaling cascade by this compound.
Caption: Inhibition of the EGFR signaling cascade by this compound.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
Caption: A generalized workflow for determining kinase inhibition.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR or EGFR kinase is diluted in a kinase assay buffer. A peptide substrate and ATP are also prepared in the same buffer. This compound is serially diluted in DMSO to create a range of concentrations.
-
Incubation: The kinase is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified. This is often achieved using a luminescence-based assay where the signal is inversely proportional to kinase activity.
-
Data Analysis: The luminescence or fluorescence data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (General Protocol)
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The absorbance is read on a microplate reader.
-
Data Analysis: The absorbance values are converted to percent viability relative to the vehicle-treated control. The IC₅₀ value, representing the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a potent dual inhibitor of VEGFR and EGFR, two clinically validated targets in oncology. Its well-defined chemical structure and biological activity make it an important pharmacological tool for investigating the roles of these signaling pathways in cancer and other diseases. The detailed understanding of its properties and the availability of robust experimental protocols are essential for its effective use in preclinical research and drug discovery efforts. Further investigation into its in vivo efficacy, pharmacokinetic profile, and selectivity will continue to delineate its therapeutic potential.
References
ZM 306416 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core characteristics of this compound, with a focus on its effects in cancer cell lines. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Core Mechanism of Action
This compound is a multi-targeted kinase inhibitor, demonstrating significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Specifically, it has been shown to inhibit VEGFR1 (Flt) and KDR (VEGFR-2), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Additionally, this compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of cancer cells in various malignancies.[1][2]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| VEGFR1 (Flt) | 0.33[1][2] |
| EGFR | <0.01[1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09[1] |
| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072[1] |
| A549-EGFRB | Non-Small Cell Lung Cancer (NSCLC) | 0.67[3] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on VEGFR and EGFR disrupts critical downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the targeted pathways and a general experimental workflow for characterizing such a kinase inhibitor.
Signaling Pathways
References
ZM 306416: A Technical Guide for Investigation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). While extensively characterized in the context of oncology, emerging evidence suggests the pathways targeted by this compound play crucial roles in the central nervous system, including in neurovascular function, neuroinflammation, and neuronal survival. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential application in preclinical models of neurodegenerative diseases such as Alzheimer's disease.
Core Compound Data: In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against key receptor tyrosine kinases implicated in both angiogenesis and neurobiological processes. The following table summarizes its reported in vitro efficacy.
| Target | IC50 Value |
| VEGFR1 (Flt-1) | 2 µM |
| VEGFR2 (KDR/Flk-1) | 100 nM |
| Epidermal Growth Factor Receptor (EGFR) | <10 nM |
Mechanism of Action and Relevance to Neurodegeneration
This compound exerts its biological effects by competitively inhibiting the ATP binding sites of VEGFR and EGFR, thereby blocking downstream signaling cascades.
VEGF Signaling in the CNS: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In the brain, VEGF signaling is essential for maintaining the integrity of the blood-brain barrier (BBB), promoting neurogenesis, and providing neuroprotection. Dysregulation of VEGF signaling has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of VEGFR by this compound can be a tool to investigate the role of VEGF-mediated neuroinflammation and BBB breakdown in disease models.
EGFR Signaling in Neuronal Health: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is integral to cell proliferation, differentiation, and survival. In the nervous system, EGFR signaling is involved in astrocyte activation and neuronal support.[1] Dysregulation of this pathway has been linked to neurodegenerative processes.[1] By inhibiting EGFR, this compound can be utilized to explore the consequences of modulating EGFR-dependent neuronal survival pathways.
Experimental Protocols
While detailed in vivo experimental protocols for this compound in animal models of neurodegenerative disease are not yet widely published, the following provides a methodology for its application in a relevant in vitro model of Alzheimer's disease.
In Vitro Model: Investigating Gliovascular Interactions in Alzheimer's Disease
This protocol is based on the methodology used to study the effects of this compound on human induced pluripotent stem cell (iPSC)-derived pericytes in the context of Alzheimer's disease-related gliovascular dysfunction.
Objective: To assess the impact of VEGFR/EGFR inhibition on pericyte function and gene expression in response to Alzheimer's-related stressors.
Materials:
-
Human iPSC-derived pericytes
-
Pericyte culture medium
-
This compound (solubilized in DMSO)
-
Amyloid-beta (Aβ) oligomers
-
Cell culture plates (96-well and 6-well)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for immunocytochemistry
Procedure:
-
Cell Culture: Culture human iPSC-derived pericytes in appropriate media and conditions until they reach the desired confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pericyte culture medium to achieve the final working concentration of 10 µM. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment:
-
For experiments investigating the effect of this compound alone, replace the culture medium with medium containing 10 µM this compound.
-
For co-treatment experiments, expose cells to relevant Alzheimer's-related stressors, such as aggregated Aβ (e.g., 250 nM), in the presence or absence of 10 µM this compound.
-
Include appropriate vehicle controls (e.g., medium with DMSO).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis:
-
Gene Expression Analysis: At the end of the treatment period, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the expression of target genes related to pericyte function and neuroinflammation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for relevant protein markers to visualize changes in cell morphology and protein localization.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound in neurodegenerative disease models.
Caption: General workflow for assessing the neuroprotective potential of this compound in vitro.
Caption: VEGFR signaling cascade and its potential roles in neurodegenerative processes.
References
ZM 306416: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZM 306416 is a potent small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), with significant activity against the Epidermal Growth Factor Receptor (EGFR). As a multi-kinase inhibitor, it serves as a valuable tool for investigating the roles of these critical signaling pathways in angiogenesis, cell proliferation, and survival. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Mechanism of Action and Target Profile
This compound, also known as CB 676475, functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are members of the VEGFR family, crucial mediators of angiogenesis. Notably, it also exhibits high potency against EGFR, a key driver of cell proliferation in various cancers. The inhibitory profile of this compound extends to other kinases, including Src and Abl, albeit with lower potency.[1]
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against its key targets, as determined by half-maximal inhibitory concentration (IC50) values.
| Target Kinase | Alias | IC50 (µM) | Reference |
| VEGFR-1 | Flt-1 | 0.33 | [1] |
| VEGFR-2 | KDR/Flk-1 | 0.1 - 2 | [2][3] |
| EGFR | ErbB1 | <0.01 | [1][3] |
| Src | 0.33 | [1] | |
| Abl | 1.3 | [1][3] |
Cellular Effects and Potency
In cell-based assays, this compound has demonstrated potent anti-proliferative effects, particularly in cell lines dependent on EGFR signaling.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09 | [1][3] |
| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072 | [1][3] |
Downstream Signaling Pathways
The binding of this compound to the ATP-binding pocket of VEGFR and EGFR prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The two primary pathways affected are the MAPK/ERK and the PI3K/Akt pathways, both of which are central to cell proliferation, survival, and angiogenesis.
Inhibition of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation and differentiation.[2] this compound has been shown to cause a marked inhibition of the steady-state phosphorylation of p42/44 MAPK (ERK1/2).[1][4]
Upon ligand binding, VEGFR-2 and EGFR activate Phospholipase C gamma (PLCγ).[4][5] PLCγ then hydrolyzes PIP2 into IP3 and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can then activate the Raf kinase, initiating the MAPK cascade.[5][6] this compound's inhibition of the receptor tyrosine kinase at the apex of this cascade blocks these downstream events.
References
Methodological & Application
ZM 306416: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels.[1][2] Primarily targeting VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), this compound is an invaluable tool for investigating the signaling pathways that govern endothelial cell proliferation, migration, and survival.[1][3] Dysregulation of the VEGF signaling pathway is a known hallmark of numerous pathologies, including cancer and various retinal diseases, making this compound a compound of significant interest for preclinical research and drug development.[3] In addition to its potent activity against VEGFRs, this compound has also been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) at nanomolar concentrations.[4][5]
These application notes provide detailed protocols for the in vitro use of this compound, focusing on common assays to assess its inhibitory activity and cellular effects. The information is intended to guide researchers in designing and executing robust experiments to explore the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound against its primary targets and its effects in various cell-based assays.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Kinase Inhibition | |||
| VEGFR-1 (Flt-1) | Enzyme Assay | 0.33 µM | [2][4] |
| VEGFR-2 (KDR) | Enzyme Assay | 0.1 µM | [5] |
| Flt | Enzyme Assay | 2 µM | [3][5] |
| EGFR | Enzyme Assay | <10 nM | [4][5] |
| c-Abl | Enzyme Assay | 1.3 µM | [5] |
| Cell-Based Assays | |||
| Anti-proliferative effect | H3255 (EGFR-addicted NSCLC) | 0.09 µM | [4][5] |
| Anti-proliferative effect | HCC4011 (EGFR-addicted NSCLC) | 0.072 µM | [4][5] |
| Inhibition of Granule Formation | A549-EGFRB cells | 0.67 µM | [4] |
| Inhibition of VEGFR2 Phosphorylation | Human Thyroid Follicular Cells | 300 nM (abolishes pVEGFR2) | [4] |
| Inhibition of p42/44 MAPK Phosphorylation | Human Thyroid Follicular Cells | < 10 µM | [4] |
| Increased Cell Death | Human Thyroid Follicular Cells | 3 µM | [4] |
| Inhibition of PAA Secretion | Human Thyroid Follicular Cells | 300 nM (complete inhibition) | [4] |
| Stimulation of [¹²⁵I] Uptake | Human Thyroid Follicular Cells | 300 nM | [4] |
Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 333.75 g/mol ), dissolve 3.34 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on VEGFR-2 kinase activity. Commercially available kinase assay kits are recommended for ease of use and reproducibility.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer at 2x the final desired concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (e.g., DMSO in kinase assay buffer).
-
Add the VEGFR-2 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Culture Protocols
a) Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., A549, H3255, HCC4011):
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-plate at the desired density.
b) Human Thyroid Follicular Cells (Primary Culture):
-
Isolation: Obtain fresh, non-tumorous human thyroid tissue. Mince the tissue and digest with collagenase IV (1 mg/mL) for approximately 2 hours at 37°C. Centrifuge the resulting cell suspension and resuspend the pellet in culture medium.
-
Culture Medium: RPMI-1640 supplemented with 2.5% FBS, 2 mM glutamine, B-27 supplement, insulin-transferrin-selenium (ITS), and epidermal growth factor (EGF; 1 ng/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. The medium should be changed every 2-3 days.
Cell Proliferation Assay (MTT or XTT Assay)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cultured cells (e.g., NSCLC cell lines)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
96-well clear-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is designed to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
Materials:
-
Cultured endothelial cells (e.g., HUVECs) or other cells expressing VEGFR-2
-
Serum-free medium
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.
Experimental Workflow
References
Application Notes and Protocols for ZM 306416 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZM 306416 is a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in several pathologies, including cancer and retinal diseases. This compound has also been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2][3] These characteristics make this compound a valuable tool for in vitro studies investigating angiogenesis, tumor growth, and other processes regulated by VEGFR and EGFR signaling.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended dosages, experimental workflows, and data presentation.
Mechanism of Action
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR1 and VEGFR2. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as MAPK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and survival. By blocking the initial phosphorylation step, this compound effectively abrogates these downstream effects. Additionally, this compound's inhibition of EGFR provides a mechanism to explore its effects on cancer cells that are dependent on EGFR signaling.[2]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in different cell lines. These values are crucial for determining the appropriate dosage range for your specific cell culture experiments.
| Target/Cell Line | IC50 Value | Notes | Reference |
| KDR (VEGFR2) | 100 nM | In vitro kinase assay. | |
| Flt (VEGFR1) | 2 µM | In vitro kinase assay. | |
| Flt (VEGFR1) | 0.33 µM | In vitro kinase assay. | [3][4] |
| EGFR | < 10 nM | In vitro kinase assay. | [2][3] |
| ABL Kinase | 1.3 ± 0.2 µM | In vitro kinase assay. | [2] |
| H3255 (NSCLC) | 0.09 ± 0.007 µM | Cell-based anti-proliferative assay. | [2] |
| HCC4011 (NSCLC) | 0.072 ± 0.001 µM | Cell-based anti-proliferative assay. | [2] |
| A549 (NSCLC, wild-type EGFR) | > 10 µM | Cell-based anti-proliferative assay. | [2] |
| H2030 (NSCLC, wild-type EGFR) | > 10 µM | Cell-based anti-proliferative assay. | [2] |
| A498 | 14.1 µM | Cell-based assay. | [2] |
| Granule Formation | 0.67 µM | Cell-based assay. | [3] |
| ERRα | 7.3 µM | GeneBLAzer T-Rex RORγ-UAS-bla HEK293T cell line. | [3] |
Note: IC50 values can vary depending on the experimental conditions, including the specific assay, cell line, and substrate concentrations used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * Molecular Weight (333.74 g/mol ) * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.34 mg of this compound in 1 mL of DMSO.
-
-
Dissolve this compound in DMSO. Aseptically add the calculated volume of DMSO to the vial containing the this compound powder. Vortex or gently warm the solution to ensure complete dissolution. This compound is soluble in DMSO up to 10 mM.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound. The specific cell density, incubation times, and concentrations should be optimized for your cell line and experimental goals.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or western blot analysis)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound to be tested. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with the desired downstream analysis. This may include:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1, or CellTiter-Glo®): To assess the cytotoxic or anti-proliferative effects of this compound.
-
Western Blotting: To analyze the phosphorylation status of VEGFR, EGFR, and downstream signaling proteins like Akt and MAPK. For instance, studies have shown that this compound at 300 nM can abolish pVEGFR2 (Y1214) expression and at concentrations less than 10 µM has marked inhibitory effects on the phosphorylation of p42/44 MAPK in human thyroid follicular cells.[3]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if this compound induces programmed cell death. A concentration of 3 µM has been shown to significantly increase cell death in human thyroid follicular cells.[3]
-
Migration/Invasion Assays (e.g., Transwell or wound healing assays): To evaluate the effect of this compound on cell motility.
-
-
Safety Precautions
This compound is intended for research use only.[1][2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] Consult the Safety Data Sheet (SDS) for more detailed information.
References
Preparing ZM 306416 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ZM 306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3] Accurate preparation of this compound is critical for reproducible experimental results in angiogenesis, cancer biology, and cell signaling research. This guide includes key chemical and physical properties, solubility data, step-by-step protocols for dissolution, and recommendations for long-term storage. Additionally, it outlines the signaling pathway affected by this compound and provides a visual workflow for stock solution preparation.
Introduction to this compound
This compound is a selective inhibitor of VEGFR tyrosine kinases, specifically targeting KDR (VEGFR2) and Flt (VEGFR1), with IC50 values of 100 nM and 2 µM, respectively.[4][5][6] It has also been identified as a potent inhibitor of EGFR, with an IC50 value of less than 10 nM.[1][2] This dual inhibitory action makes this compound a valuable tool for investigating the roles of VEGF and EGF signaling in physiological and pathological processes, including tumor angiogenesis and cell proliferation.[4][7]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | [4] |
| Synonyms | ZM-306416, CB 676475 | [1][5] |
| CAS Number | 690206-97-4 | [4][5][8] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | [4][5][8] |
| Molecular Weight | 333.74 g/mol | [1][4][5] |
| Appearance | Off-white to solid | [8] |
| Purity | >98% | [4] |
Solubility
The solubility of this compound can vary between batches and suppliers. It is highly soluble in Dimethyl sulfoxide (DMSO) and has limited solubility in ethanol. The compound is practically insoluble in water.[1][5][7] It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as moisture can reduce solubility.[1]
| Solvent | Solubility | Reference |
| DMSO | ≥33.4 mg/mL to 67 mg/mL (approx. 100 mM to 200 mM) | [1][7] |
| Ethanol | ≥2.85 mg/mL (with gentle warming) to 20 mg/mL | [3][7] |
| Water | Insoluble | [1][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 333.74 g/mol / 1000 = 3.3374 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 3.34 mg of this compound powder and place it in a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[2] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year | [1][2] |
| Stock Solution in DMSO | -80°C | 1 to 2 years | [1][2] |
Signaling Pathway and Experimental Workflow
VEGF Signaling Pathway Inhibition by this compound
This compound primarily targets the VEGF signaling pathway, which is crucial for angiogenesis.[4] Binding of VEGF to its receptors (VEGFR1/Flt-1 and VEGFR2/KDR/Flk-1) on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues.[4] This activation initiates downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to cell proliferation, migration, and survival.[4] this compound inhibits the tyrosine kinase activity of these receptors, thereby blocking these downstream effects.[4][6]
Caption: Inhibition of the VEGF signaling pathway by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 5. adooq.com [adooq.com]
- 6. This compound hydrochloride | CAS 196603-47-1 | ZM306416 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
ZM 306416: Application Notes and Protocols for a Dual VEGFR and EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ZM 306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) kinases. This document is intended to guide researchers in utilizing this compound effectively in their experimental setups.
Overview and Mechanism of Action
This compound (also known as CB 676475) is a small molecule inhibitor that primarily targets VEGFR and EGFR tyrosine kinases.[1][2][3][4][5] By inhibiting these receptors, this compound can modulate key cellular processes involved in angiogenesis and cell proliferation. Its dual inhibitory action makes it a valuable tool for cancer research and the study of signaling pathways. The primary mechanism of action involves blocking the phosphorylation of VEGFR and EGFR, which in turn inhibits downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[6][7][8][9][10]
Solubility
The solubility of this compound in Dimethyl Sulfoxide (DMSO) has been reported across a range of concentrations. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][2]
| Solvent | Concentration | Notes |
| DMSO | 67 mg/mL (200.75 mM) | [1] |
| DMSO | 50 mg/mL (149.81 mM) | May require sonication to fully dissolve.[2] |
| DMSO | Soluble to 10 mM | [11] |
| DMSO | 3 mg/mL | [12] |
| DMF | 50 mg/mL | [4] |
| Ethanol | 20 mg/mL | [4] |
| Ethanol | 1 mg/mL | [12] |
| Water | Insoluble | [1] |
Inhibitory Activity
This compound exhibits potent inhibitory activity against several key kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target | IC₅₀ |
| VEGFR1 (Flt) | 0.33 µM, 2 µM[1][2][11] |
| VEGFR2 (KDR) | 100 nM (0.1 µM)[2][4][11] |
| EGFR | <10 nM[1][2][4] |
| Src | 0.33 µM[1][3] |
| Abl | 1.3 µM[1][3] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (Molecular Weight: 333.75 g/mol ), add 300 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be applied if precipitation is observed.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
In Vitro Cell-Based Assays
Protocol for preparing working solutions for cell culture:
-
Thaw a vial of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is recommended to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
Example Application: Inhibition of VEGFR2 Phosphorylation
-
Plate human thyroid follicular cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 300 nM) for a specified period.[1]
-
Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2. A reduction in the pVEGFR2/total VEGFR2 ratio indicates inhibition.[1]
In Vivo Experiments
Formulation for Oral Administration (Example): This protocol provides a clear solution for in vivo use.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Formulation for Intraperitoneal Injection (Example): [1]
-
Prepare a 67 mg/mL stock solution of this compound in fresh DMSO.[1]
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween-80 and mix.[1]
-
Add 500 µL of ddH₂O to reach the final volume of 1 mL. Use the mixed solution immediately.[1]
Important Considerations for Animal Experiments:
-
Always perform a pilot study to determine the optimal dosage and to assess any potential toxicity.
-
The mixed solution should be used immediately for best results.[1]
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of VEGF-A through VEGFR-2 and its inhibition by this compound. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT and PLCγ/MAPK pathways, which are crucial for cell proliferation, survival, and migration. This compound acts by blocking the initial autophosphorylation of VEGFR-2.
Caption: this compound inhibits VEGFR-2 signaling.
Safety Precautions
This compound is for research use only and not for human or diagnostic use.[12] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid breathing dust and prevent contact with skin and eyes.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ZM-306416 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 12. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
Application Notes and Protocols for ZM 306416
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of ZM 306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Chemical Information
| Property | Value |
| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |
| Synonyms | CB 676475, ZM-306416 |
| CAS Number | 690206-97-4 |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ |
| Molecular Weight | 333.74 g/mol |
Stability and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The stability of the compound depends on whether it is in solid form or in solution.
Solid Form
This compound is supplied as a lyophilized powder and exhibits long-term stability when stored under appropriate conditions.
| Storage Condition | Duration |
| -20°C (desiccated) | 36 months[1] |
| -20°C | 3 years[2] |
| -20°C | ≥ 4 years[3] |
| Ambient | Up to 12 months (for hydrochloride salt)[4] |
For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C in a desiccator.
In Solution
The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage temperature. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 1 year[2] or 2 years[5] |
| DMSO | -20°C | 1 month[1][2] or 1 year[5] |
Note: For solutions prepared for in vivo studies, such as those using PEG300, Tween-80, and saline or corn oil, it is recommended to use them immediately for optimal results.[2]
Solubility
| Solvent | Solubility |
| DMSO | ≥33.4 mg/mL[6], 50 mg/mL[3], 59 mg/mL[1], 67 mg/mL[2] |
| Ethanol | ≥2.85 mg/mL (with gentle warming)[6], 20 mg/mL[3] |
| Water | Insoluble[1][6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted for various applications.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality polypropylene tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution gently until the compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Protocol 2: Stability Assessment of this compound Solutions
This protocol outlines a method to evaluate the stability of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Appropriate solvent for dilution (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Time Point Zero (T=0):
-
Dilute the freshly prepared this compound stock solution to a known concentration with the chosen solvent.
-
Immediately analyze a sample by HPLC to determine the initial purity and peak area. This will serve as the baseline.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a sample from the stored solution.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Signaling Pathway
This compound is a potent inhibitor of VEGFR, a key regulator of angiogenesis. It also exhibits inhibitory activity against EGFR.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
Application Notes and Protocols for ZM 306416 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416, also known as CB 676475, is a potent small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its dual inhibitory action on these key signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis, makes it a compound of significant interest for cancer research and drug development.[3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its in vivo application.
Mechanism of Action
This compound functions as a multi-kinase inhibitor with high affinity for both VEGFR and EGFR. It has been shown to inhibit VEGFR1 (Flt) with an IC50 of 0.33 μM and is also a potent inhibitor of KDR (VEGFR2) and EGFR, with an IC50 of less than 10 nM for the latter.[1][2] By blocking the tyrosine kinase activity of these receptors, this compound disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[1][3] In vitro studies have demonstrated that this compound can inhibit the phosphorylation of p42/44 MAPK and induce cell death in various cancer cell lines.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 | Reference |
| VEGFR1 (Flt) | - | 0.33 μM | [1] |
| KDR (VEGFR2) | - | 0.1 μM | [2] |
| EGFR | - | <10 nM | [1][2] |
| EGFR-addicted NSCLC (H3255) | H3255 | 0.09 μM | [1] |
| EGFR-addicted NSCLC (HCC4011) | HCC4011 | 0.072 μM | [1] |
| Abl | - | 1.3 μM | [1] |
| Src | - | - | [1] |
Table 2: Recommended In Vivo Formulation of this compound
| Administration Route | Formulation | Concentration | Reference |
| Oral | Homogeneous suspension in CMC-Na | ≥5 mg/mL | [1] |
| Intraperitoneal/Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | [2] |
| Intraperitoneal/Oral | 10% DMSO, 90% Corn Oil | ≥2.5 mg/mL | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
References
Application Notes and Protocols for ZM 306416 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels. This process is fundamental in tumor growth and metastasis. This compound primarily targets VEGFR-2 (KDR) and to a lesser extent VEGFR-1 (Flt), thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3] These application notes provide an overview of its mechanism of action, available in vitro data, and generalized protocols for its administration in animal models for preclinical cancer and angiogenesis research.
Mechanism of Action: this compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling. This compound blocks this phosphorylation, thereby inhibiting downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.[1][2]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/Assay Condition | Reference |
| VEGFR-1 (Flt) | 2 µM | Kinase Assay | [2] |
| VEGFR-2 (KDR) | 0.1 µM | Kinase Assay | [2] |
| EGFR-addicted NSCLC (H3255) | 0.09 µM | Cell Proliferation Assay | [2] |
| EGFR-addicted NSCLC (HCC4011) | 0.072 µM | Cell Proliferation Assay | [2] |
| ABL Kinase | 1.3 µM | Kinase Assay | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the administration of this compound in animal models. Specific parameters such as dosage, frequency, and route of administration should be optimized by the researcher based on the animal model, tumor type, and experimental goals.
Protocol 1: Tumor Xenograft Model in Mice
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) are commonly used for human tumor xenografts. The choice of strain may depend on the specific tumor cell line.
2. Cell Culture and Implantation:
-
Culture human tumor cells (e.g., NSCLC cell lines H3255 or HCC4011, for which in vitro data is available) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into control and treatment groups when tumors reach the desired size.
4. This compound Formulation and Administration:
-
Formulation: this compound is soluble in DMSO. For in vivo use, a common formulation involves dissolving the compound in DMSO and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2]
-
Dosage: The optimal in vivo dose for this compound has not been extensively reported. Researchers should perform dose-response studies starting with doses informed by in vitro IC50 values and data from similar VEGFR inhibitors.
-
Administration: this compound is reported to be orally active. Administration can be performed via oral gavage daily or on a different schedule as determined by pharmacokinetic studies.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Microvessel Density (MVD) Analysis:
-
Fix a portion of the tumor in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) using an antibody against an endothelial cell marker such as CD31.
-
Quantify MVD by counting the number of stained vessels in several high-power fields.
-
Protocol 2: In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol describes a method to assess the anti-angiogenic effect of this compound directly.
1. Matrigel Preparation:
-
Thaw Matrigel on ice.
-
Mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF.
-
For the treatment group, also mix this compound into the Matrigel at the desired concentration.
2. Animal Procedure:
-
Anesthetize mice (e.g., C57BL/6).
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.
3. Plug Excision and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a commercially available kit (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Process the plugs for histology and perform IHC for CD31 to visualize and quantify the microvessels.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
Application of ZM 306416 in Melanoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), also known as Flt-1. While direct studies of this compound in melanoma are not extensively documented in publicly available literature, its mechanism of action as a VEGFR-1 inhibitor makes it a valuable research tool for investigating the role of the VEGF/VEGFR-1 signaling axis in melanoma progression. This document provides detailed application notes and protocols for the potential use of this compound in melanoma research, based on its known targets and the established significance of VEGFR-1 signaling in this malignancy.
The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] In melanoma, this pathway is often dysregulated.[3] Melanoma cells can secrete VEGF-A, which can act in an autocrine manner on VEGFRs expressed on the tumor cells themselves, promoting survival, migration, and invasion.[4] Furthermore, VEGFR-1 expression has been associated with the development of resistance to BRAF inhibitors, a common therapy for BRAF-mutated melanomas.[4] Therefore, inhibiting VEGFR-1 with a small molecule inhibitor like this compound presents a rational approach to investigate novel therapeutic strategies and to probe the fundamental biology of melanoma.
Target Profile of this compound
This compound exhibits inhibitory activity against several tyrosine kinases. The primary target is VEGFR-1, but it also shows activity against other receptors. Understanding this profile is crucial for interpreting experimental results.
| Target | IC₅₀ | Reference |
| VEGFR-1 (Flt) | 0.33 µM | [Selleck Chemicals Data] |
| KDR (VEGFR-2) | Not specified, but implied to be inhibited | [Selleck Chemicals Data] |
| EGFR | <10 nM | [Selleck Chemicals Data] |
| c-Abl | 1.3 µM | [Selleck Chemicals Data] |
| c-Src | Not specified, but implied to be inhibited | [Selleck Chemicals Data] |
Signaling Pathways and Experimental Workflows
VEGF/VEGFR-1 Signaling Pathway in Melanoma
The following diagram illustrates the central role of the VEGF/VEGFR-1 signaling axis in melanoma progression. Activation of VEGFR-1 by its ligands, VEGF-A and PlGF, triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and invasion.[3]
Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for investigating the effects of this compound on melanoma cell lines in a laboratory setting.
Experimental Protocols
1. Cell Culture and Maintenance of Melanoma Cell Lines
-
Cell Lines: A375, SK-MEL-28, or other relevant human melanoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use 0.25% Trypsin-EDTA to detach cells.
2. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of melanoma cells.
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) group.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
4. Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on the migratory and invasive potential of melanoma cells.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Resuspend melanoma cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
5. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of VEGFR-1 and downstream signaling proteins.
-
Procedure:
-
Treat melanoma cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-1, total VEGFR-1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
6. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a melanoma xenograft mouse model.
-
Animal Model: Athymic nude mice or NOD/SCID mice.
-
Procedure:
-
Subcutaneously inject a suspension of melanoma cells (e.g., 1 x 10⁶ A375 cells) into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis).
-
Logical Framework for Investigating this compound in BRAF Inhibitor Resistance
Given that VEGFR-1 upregulation is linked to BRAF inhibitor resistance, this compound could be investigated as a potential agent to overcome this resistance.[4]
Disclaimer
The application notes and protocols provided herein are for research purposes only and are based on the known mechanism of action of this compound and the established role of its target in melanoma. Direct experimental validation of this compound in melanoma models is recommended to confirm these potential applications. Researchers should always adhere to institutional safety guidelines and ethical regulations when conducting experiments.
References
Application Notes and Protocols for Studying Neurovascular Coupling with ZM 306416
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurovascular coupling (NVC) is the fundamental physiological process by which neuronal activity precisely regulates local cerebral blood flow (CBF) to meet the dynamic metabolic demands of the brain. This intricate interplay within the neurovascular unit—comprising neurons, astrocytes, pericytes, and endothelial cells—is crucial for maintaining brain health. Dysfunctional NVC is implicated in a range of neurological disorders, including stroke, Alzheimer's disease, and epilepsy.
Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule within the neurovascular unit, known for its roles in angiogenesis, vascular permeability, and neuroprotection.[1][2] The study of VEGF signaling is therefore critical to understanding both physiological NVC and its pathological alterations.
ZM 306416 is a potent and selective inhibitor of VEGF receptor tyrosine kinases, primarily targeting VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[1] Its ability to modulate VEGF signaling makes it a valuable pharmacological tool for investigating the specific roles of VEGF in neurovascular coupling. These application notes provide detailed protocols and data for utilizing this compound in in vivo neurovascular coupling studies.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, which are essential for experimental design.
| Parameter | Value | Receptor Target(s) | Reference |
| IC₅₀ | 0.1 µM | KDR (VEGFR-2) | N/A |
| 2 µM | Flt (VEGFR-1) | N/A | |
| <10 nM | EGFR | N/A | |
| Solubility | 3 mg/mL | DMSO | [1] |
| 1 mg/mL | Ethanol | [1] | |
| Molecular Weight | 333.7 g/mol | N/A | [1] |
Signaling Pathways
VEGF Signaling in the Neurovascular Unit
VEGF, primarily secreted by astrocytes and neurons, binds to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.[3][4] This binding triggers a cascade of downstream signaling pathways that modulate vascular tone and permeability, key components of the neurovascular response. The diagram below illustrates the principal pathways involved.
Experimental Protocols
The following protocols are designed for in vivo studies in rodent models to investigate the role of VEGF signaling in neurovascular coupling using this compound. These protocols are based on established methodologies for two-photon microscopy and pharmacological intervention.[1][2]
Protocol 1: In Vivo Two-Photon Microscopy of Neurovascular Coupling with Topical Application of this compound
This protocol is suitable for acute studies investigating the immediate effects of VEGFR inhibition on neurovascular coupling.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Fluorescent dye for plasma labeling (e.g., FITC-dextran)
-
Animal model (e.g., C57BL/6 mouse)
-
Surgical tools for craniotomy
-
Two-photon microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., 1.5-2% isoflurane).
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex).
-
Secure a head-plate for stable imaging.
-
Administer a fluorescent plasma marker (e.g., FITC-dextran) via retro-orbital or tail vein injection to visualize blood vessels.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM). Note: The optimal concentration should be determined empirically.
-
-
Imaging and Stimulation:
-
Acquire baseline images of blood vessels and measure parameters such as vessel diameter and red blood cell (RBC) velocity.
-
Induce neuronal activity using a relevant stimulus (e.g., whisker stimulation for the somatosensory cortex).
-
Record the changes in vessel diameter and RBC velocity to establish the baseline neurovascular coupling response.
-
-
This compound Application:
-
Topically apply the this compound solution onto the exposed cortical surface.
-
Allow for a diffusion period (e.g., 20-30 minutes).
-
-
Post-Inhibitor Imaging:
-
Repeat the stimulation protocol and record the changes in vessel diameter and RBC velocity.
-
Compare the neurovascular coupling response before and after the application of this compound.
-
Protocol 2: Chronic Study of VEGF Inhibition on Neurovascular Coupling
This protocol is designed for longer-term studies to assess the effects of sustained VEGFR inhibition.
Materials:
-
This compound
-
Vehicle for systemic administration (e.g., DMSO and saline)
-
Osmotic minipumps
-
Animal model
-
Surgical tools for minipump implantation and craniotomy
-
Two-photon microscope
Procedure:
-
Minipump Implantation:
-
Prepare this compound in a suitable vehicle for the osmotic minipump.
-
Surgically implant the osmotic minipump subcutaneously to allow for continuous systemic delivery of this compound over a desired period (e.g., 7-14 days).
-
-
Craniotomy and Imaging:
-
After the desired duration of this compound administration, perform a craniotomy as described in Protocol 1.
-
Conduct two-photon imaging to assess the baseline neurovascular coupling response as described in Protocol 1.
-
-
Data Analysis:
-
Compare the neurovascular coupling parameters in the this compound-treated animals to a control group that received a vehicle-filled minipump.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for studying neurovascular coupling with pharmacological inhibition.
Expected Outcomes and Data Interpretation
Inhibition of VEGF signaling with this compound is expected to attenuate the vasodilation response to neuronal stimulation. This would manifest as a smaller increase in vessel diameter and a reduced increase in cerebral blood flow following the stimulus.
Potential Quantitative Findings:
| Measurement | Expected Effect of this compound | Interpretation |
| Peak Vasodilation (%) | Decrease | Reduced capacity of blood vessels to dilate in response to neuronal activity, indicating a role for VEGF in mediating this response. |
| Time to Peak Dilation (s) | Potential Increase | Slower onset or progression of the vasodilatory response, suggesting VEGF signaling contributes to the rapid nature of neurovascular coupling. |
| Cerebral Blood Flow Increase (%) | Decrease | A direct consequence of reduced vasodilation, confirming the impact of VEGF inhibition on functional hyperemia. |
By quantifying these changes, researchers can elucidate the specific contribution of VEGF signaling to the complex mechanisms of neurovascular coupling. These studies can provide valuable insights into the pathophysiology of neurological disorders associated with neurovascular dysfunction and may inform the development of novel therapeutic strategies.
References
- 1. VEGF signalling causes stalls in brain capillaries and reduces cerebral blood flow in Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurovascular development uses VEGF-A signaling to regulate blood vessel ingression into the neural tube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection in acute ischemic stroke – current status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following ZM 306416 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating high affinity for VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). The binding of VEGF to its receptors triggers a signaling cascade crucial for angiogenesis, cell proliferation, and survival. Key downstream pathways activated by VEGFR include the Ras/MEK/ERK (MAPK) and the PI3K/Akt signaling axes. By inhibiting the autophosphorylation of VEGFR, this compound effectively blocks these downstream pathways, making it a valuable tool for studying angiogenesis and for the development of anti-cancer therapeutics.
Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound on these signaling pathways. This document provides detailed protocols for treating cells with this compound and subsequently performing Western blot analysis to quantify the changes in the phosphorylation status of key signaling proteins.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of VEGFR-2 and ERK1/2 in human umbilical vein endothelial cells (HUVECs) stimulated with VEGF. This data is for illustrative purposes to demonstrate the expected outcome of the described protocol.
Table 1: Illustrative Quantitative Western Blot Analysis of p-VEGFR-2 and p-ERK1/2 Levels Following this compound Treatment
| Treatment Group | This compound Conc. (µM) | Relative p-VEGFR-2/Total VEGFR-2 Ratio (Normalized to VEGF Control) | Relative p-ERK1/2/Total ERK1/2 Ratio (Normalized to VEGF Control) |
| Untreated Control | 0 | 0.05 | 0.10 |
| VEGF Control | 0 | 1.00 | 1.00 |
| VEGF + this compound | 0.1 | 0.65 | 0.70 |
| VEGF + this compound | 0.3 | 0.30 | 0.35 |
| VEGF + this compound | 1.0 | 0.10 | 0.15 |
| VEGF + this compound | 3.0 | 0.04 | 0.08 |
Data are representative and presented as mean relative densitometry values. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Application Notes and Protocols for Angiogenesis Assays Using ZM 306416
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological events and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. ZM 306416 is a potent inhibitor of VEGF Receptor 1 (VEGFR-1, also known as Flt-1) and also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). Its ability to target these key signaling molecules makes it a valuable tool for studying the mechanisms of angiogenesis and for the preclinical assessment of anti-angiogenic therapies.
These application notes provide detailed protocols for utilizing this compound in common in vitro and in vivo angiogenesis assays.
Mechanism of Action
This compound primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-1.[1] Upon binding of its ligands (VEGF-A, VEGF-B, and PlGF), VEGFR-1 autophosphorylates and initiates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. By blocking this phosphorylation, this compound effectively abrogates these pro-angiogenic signals. Additionally, this compound inhibits EGFR, a receptor tyrosine kinase that can also contribute to angiogenesis, making it a dual inhibitor.[1]
Quantitative Data
The inhibitory activity of this compound against its primary targets has been determined in various kinase assays. This information is crucial for selecting appropriate concentrations for in vitro and in vivo experiments.
| Target | IC50 Value |
| VEGFR-1 (Flt-1) | 0.33 µM |
| KDR (VEGFR-2) | 0.1 µM - 2 µM (values vary by source) |
| EGFR | <10 nM |
Note: IC50 values can vary depending on the specific assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
I. In Vitro Angiogenesis Assays
A. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Pipette 50 µL of the thawed matrix into each well, ensuring even distribution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free endothelial basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in endothelial basal medium. A starting range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add the this compound solutions or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.
-
Carefully seed 100 µL of the cell suspension (1 x 10^4 cells) onto the solidified matrix in each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under a light microscope.
-
For quantitative analysis, stain the cells with Calcein AM (2 µg/mL) for 30 minutes.
-
Capture images using an inverted fluorescence microscope.
-
-
Quantification:
-
Analyze the images to quantify the extent of tube formation. Parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
-
B. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Basal Medium (EBM) with 0.1% BSA
-
Chemoattractant (e.g., VEGF-A, 50 ng/mL)
-
This compound (dissolved in DMSO)
-
24-well plate with cell culture inserts (8 µm pore size)
-
Calcein AM or Crystal Violet for staining
Protocol:
-
Assay Setup:
-
Add 600 µL of EBM containing the chemoattractant (e.g., VEGF-A) to the lower wells of the 24-well plate. For the negative control, use EBM with 0.1% BSA only.
-
Place the cell culture inserts into the wells.
-
-
Cell Preparation and Seeding:
-
Serum-starve HUVECs overnight in EBM with 0.1% BSA.
-
Harvest the cells and resuspend them in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. A starting range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with Calcein AM.
-
-
Quantification:
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
If using Crystal Violet, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 595 nm.
-
C. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to attach overnight at 37°C.
-
-
Treatment:
-
The next day, replace the medium with fresh EGM-2 containing various concentrations of this compound. A starting range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
II. Ex Vivo and In Vivo Angiogenesis Assays
A. Aortic Ring Assay
This ex vivo assay assesses the sprouting of new microvessels from aortic explants.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
48-well cell culture plate
Protocol:
-
Aorta Preparation:
-
Harvest the thoracic aorta and place it in cold, sterile PBS.
-
Remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
-
Embedding and Treatment:
-
Coat the wells of a 48-well plate with a thin layer of solidified basement membrane matrix.
-
Place one aortic ring in the center of each well.
-
Overlay the ring with another layer of the matrix.
-
After the matrix has solidified, add 500 µL of serum-free medium containing different concentrations of this compound or vehicle control. A starting range of 1 µM to 20 µM is suggested for this assay.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
B. Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix.
Materials:
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Pro-angiogenic factor (e.g., VEGF-A or bFGF)
-
This compound
-
Mice (e.g., C57BL/6)
Protocol:
-
Plug Preparation:
-
Thaw the basement membrane matrix on ice.
-
Mix the matrix with a pro-angiogenic factor (e.g., 150 ng/mL VEGF-A) and this compound at the desired concentration (e.g., 1-10 mg/kg, administered systemically or mixed directly in the plug) or vehicle control. Keep the mixture on ice.
-
-
Implantation:
-
Subcutaneously inject 0.5 mL of the mixture into the flank of the mice. The matrix will form a solid plug at body temperature.
-
-
Analysis:
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify the extent of vascularization by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit.
-
Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) for immunohistochemical analysis.
-
Visualization of Signaling Pathways and Workflows
Caption: Simplified VEGFR-1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.
Caption: Experimental workflow for the transwell cell migration assay.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Health: Use endothelial cells at a low passage number and ensure they are healthy and actively proliferating for optimal results.
-
Dose-Response: As with any inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions.
-
Controls: Always include appropriate positive (e.g., a known angiogenesis inhibitor) and negative (vehicle) controls in your experiments.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of VEGFR-1 and EGFR signaling in angiogenesis.
References
Application Notes and Protocols for Cell Viability Assay with ZM 306416
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM 306416 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with IC50 values of 0.33 µM and 0.1 µM, respectively[1]. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM[1][2]. The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, making this compound a valuable tool for cancer research and drug development.
These application notes provide a comprehensive guide to utilizing this compound in cell viability assays, including detailed protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound primarily exerts its effects by blocking the ATP-binding site of VEGFR-1 and VEGFR-2, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. This disruption of the VEGF signaling pathway is central to its anti-angiogenic and anti-proliferative properties[3]. Key downstream pathways affected include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is critical for endothelial cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival[4][5]. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on VEGF signaling. Additionally, its inhibitory effect on EGFR provides a dual-targeting mechanism in cancers where both pathways are active[1][2].
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H3255 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.09 | [1] |
| HCC4011 | Non-Small Cell Lung Cancer (EGFR-addicted) | 0.072 | [1] |
| A549 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 | [2] |
| H2030 | Non-Small Cell Lung Cancer (wild-type EGFR) | >10 | [2] |
Representative Dose-Response Data for this compound in a Cell Viability Assay
The following table provides an illustrative example of dose-response data that could be obtained from an MTT assay with a susceptible cancer cell line treated with this compound for 72 hours.
| This compound Concentration (µM) | Percent Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 92.5 ± 4.8 |
| 0.05 | 75.3 ± 6.1 |
| 0.1 | 51.2 ± 5.5 |
| 0.5 | 28.7 ± 4.2 |
| 1.0 | 15.1 ± 3.9 |
| 5.0 | 5.8 ± 2.1 |
| 10.0 | 2.3 ± 1.5 |
Disclaimer: This is representative data and actual results will vary depending on the cell line, assay conditions, and other experimental factors.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[6][7].
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals completely[7].
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[6].
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Visualizations
Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ZM 306416
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ZM 306416.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound.[2]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: If you are experiencing difficulty dissolving this compound, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Older DMSO that has absorbed moisture will significantly decrease the solubility of this compound.[2]
-
Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit can lead to incomplete dissolution.
-
Temperature: Gentle warming of the solution can aid in dissolution.
-
Sonication: Using a sonicator can help to break up any clumps and facilitate the dissolution process.[5]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage can occur, especially with repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize this.[5] If precipitation is observed, you can try to redissolve the compound by gently warming the vial and sonicating.[5]
Q4: Can I dissolve this compound in aqueous buffers for my cell-based assays?
A4: this compound is insoluble in water.[2] For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in your experiment is low enough to not affect the cells (typically less than 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. The DMSO has absorbed moisture. 2. The concentration is too high. 3. The compound has formed aggregates. | 1. Use fresh, anhydrous DMSO.[2] 2. Refer to the solubility data to ensure you are not exceeding the solubility limit. 3. Gently warm the solution and use a sonicator to aid dissolution.[5] |
| The dissolved this compound solution is cloudy. | 1. Incomplete dissolution. 2. Contamination of the solvent. | 1. Continue to vortex or sonicate the solution. Gentle warming may also help. 2. Use fresh, high-purity solvent. |
| Precipitate forms after adding the DMSO stock solution to an aqueous buffer. | The final concentration of this compound in the aqueous buffer is above its solubility limit in that medium. | 1. Increase the volume of the aqueous buffer to lower the final concentration. 2. Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo experiments, which can improve solubility in aqueous environments.[5] |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. | 1. Store the DMSO stock solution at -20°C or -80°C in tightly sealed, single-use aliquots.[5] 2. Ensure the compound was fully dissolved before making dilutions. |
Compound Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂ | [1] |
| Molecular Weight | 333.74 g/mol | [1] |
| Purity | >98% | [1] |
Solubility Data
| Solvent | Maximum Solubility | Reference |
| DMSO | ~10 mM | [1] |
| DMSO | 67 mg/mL (~200.75 mM) | [2] |
| DMSO | 50 mg/mL | [4] |
| DMF | 50 mg/mL | [4] |
| Ethanol | 20 mg/mL | [4] |
| Water | Insoluble | [2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound (Molecular Weight: 333.74 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the vial or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
Preparation of a Working Solution for In Vivo Experiments
This protocol is an example for preparing a formulation for in vivo use. The final concentrations of the components may need to be optimized for your specific experimental needs.
Formulation with PEG300 and Tween-80: [5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 for every 1 volume of the initial DMSO stock solution and mix until clear.
-
Add 4.5 volumes of saline for every 1 volume of the initial DMSO stock solution to reach the final desired concentration.
-
The final solution should be clear. It is recommended to use this solution immediately after preparation.[2]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of this compound inhibition of the VEGF signaling pathway.
References
Technical Support Center: ZM 306416
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZM 306416. The information is designed to address common challenges, particularly precipitation in media, and to provide clear protocols for its use in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a precipitate in my cell culture media after adding this compound. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1] Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has poor solubility in water.[1]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
Improper Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous media without sufficient mixing can cause the compound to "crash out" of solution.
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, and proteins. Interactions between this compound and these components can sometimes lead to precipitation.
-
Temperature and pH Shifts: Changes in temperature or pH upon addition of the stock solution can alter the solubility of this compound.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: The following steps can help prevent precipitation:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] Ensure the compound is fully dissolved.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution. First, pre-dilute the stock solution in a small volume of serum-free media or phosphate-buffered saline (PBS) with vigorous vortexing. Then, add this intermediate dilution to your final culture volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media as low as possible (ideally below 0.5%) to minimize solvent toxicity and its effect on compound solubility.
-
Warm Media: Add the this compound solution to media that is at 37°C.
-
Constant Agitation: Gently agitate the culture plate or flask immediately after adding the compound to ensure even distribution.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in several organic solvents. The choice of solvent may depend on the specific experimental requirements.
| Solvent | Solubility | Reference |
| DMSO | ≥ 67 mg/mL (200.75 mM) | [1] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Note: For in vivo studies, co-solvents and surfactants are often used to improve solubility and bioavailability. A common formulation includes DMSO, PEG300, and Tween-80.[2] While not directly applicable to all cell culture, this highlights the utility of such agents in keeping hydrophobic compounds in solution.
Q4: What are the known targets and inhibitory concentrations of this compound?
A4: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][2] The reported IC50 values can vary between studies and experimental systems.
| Target | IC50 Value | Cell Line/System | Reference |
| VEGFR1 (Flt-1) | 0.33 µM | N/A | [1] |
| VEGFR2 (KDR/Flk-1) | 0.1 µM | N/A | [2] |
| EGFR | <10 nM | N/A | [1][2] |
| EGFR (addicted NSCLC cell lines H3255 and HCC4011) | 0.09 µM and 0.072 µM | H3255 and HCC4011 | [1] |
| ABL | 1.3 µM | In vitro kinase assay | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 333.74 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay using this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media. It is recommended to first prepare an intermediate dilution from the DMSO stock into media, vortex well, and then perform further serial dilutions.
-
Remove the old media from the wells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
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Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: ZM 306416
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZM 306416 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It primarily targets KDR (VEGFR2) and Flt (VEGFR1).[1][2][3] However, it is crucial to note that this compound also exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][3][4][5][6]
Q2: I am seeing different IC50 values reported for this compound. Why is there inconsistency?
The reported IC50 values for this compound can vary due to several factors, including the specific VEGFR or EGFR isoform being assayed, the experimental conditions, and the cell line used. For instance, IC50 values for KDR are reported to be around 100 nM, while for Flt, they are in the micromolar range (approximately 2 µM).[1][3] The IC50 for EGFR is even lower, often cited as less than 10 nM.[1][3][4][5][6] This highlights the compound's potent off-target effect on EGFR.
Q3: Is this compound selective for VEGFR over other kinases?
While often described as a VEGFR inhibitor, this compound demonstrates significant, and in some cases more potent, activity against EGFR.[1][3][4][5][6] It also shows inhibitory activity against other kinases like Abl at higher concentrations.[3] Therefore, it should be considered a multi-targeted kinase inhibitor, and appropriate controls are essential to dissect its specific effects in your experimental system.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1][2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To avoid solubility issues, use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[4] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of VEGFR signaling.
-
Question: I am not observing the expected level of inhibition of VEGFR phosphorylation or downstream signaling pathways. What could be the cause?
-
Answer:
-
Compound Precipitation: this compound may precipitate in your cell culture medium, especially at higher concentrations or if the DMSO concentration in the final working solution is too high. This reduces the effective concentration of the inhibitor.
-
Recommendation: Visually inspect your culture medium for any signs of precipitation after adding this compound. Consider preparing your working solutions by diluting the DMSO stock in a small volume of medium before adding it to the full culture volume. If precipitation is observed, gentle warming and sonication may help to redissolve the compound.[3]
-
-
Cell Line Specificity: The expression levels of VEGFR1 and VEGFR2 can vary significantly between different cell lines. Your cell line may have low endogenous levels of the target receptor, leading to a less pronounced inhibitory effect.
-
Recommendation: Confirm the expression of VEGFR1 and VEGFR2 in your cell line of interest using techniques like Western blotting or flow cytometry.
-
-
Off-Target Effects: The potent inhibition of EGFR by this compound can lead to complex downstream signaling effects that may mask or counteract the inhibition of VEGFR signaling.
-
Issue 2: High variability in cell viability or proliferation assay results.
-
Question: My cell viability assay results with this compound are not reproducible. What are the potential sources of this variability?
-
Answer:
-
EGFR Status of Cells: The anti-proliferative effect of this compound is highly dependent on the EGFR status of the cell line. EGFR-addicted cancer cell lines show high sensitivity to this compound, while cell lines with wild-type EGFR are often spared.[3][4]
-
Recommendation: Characterize the EGFR mutation and amplification status of your cell lines. This will help in interpreting the observed effects on cell proliferation.
-
-
Assay-Specific Artifacts: The type of cell viability assay used can influence the results. For example, assays that measure metabolic activity (like MTT or MTS) can be affected by changes in cell metabolism induced by the inhibitor, which may not directly correlate with cell number.
-
Recommendation: Consider using a direct cell counting method or a viability assay based on a different principle (e.g., measuring ATP content or membrane integrity) to confirm your findings.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in the final readout of a proliferation assay.
-
Recommendation: Ensure a consistent and optimized cell seeding density for your assays.
-
-
Issue 3: Unexpected phenotypic changes in treated cells.
-
Question: I am observing unexpected changes in cell morphology or behavior after treating with this compound. How can I interpret these results?
-
Answer:
-
Multi-Target Inhibition: The inhibition of multiple kinases (VEGFR, EGFR, and potentially others) can lead to a wide range of cellular effects beyond the canonical VEGFR signaling pathway. For instance, this compound has been shown to affect the phosphorylation of p42/44 MAPK.[4]
-
Recommendation: Perform a broader analysis of key signaling pathways that could be affected by both VEGFR and EGFR inhibition to understand the molecular basis of the observed phenotype. This could include pathways involved in cell cycle progression, apoptosis, and cell adhesion.
-
-
Cellular Context: The cellular response to this compound is highly context-dependent. The specific genetic and proteomic background of your cell line will determine the ultimate outcome of inhibiting these signaling pathways.
-
Recommendation: Compare the effects of this compound in multiple cell lines with different genetic backgrounds to identify consistent and cell-type-specific responses.
-
-
Data Summary
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Source |
| KDR (VEGFR2) | 100 nM | [1][2][3] |
| Flt (VEGFR1) | 0.33 µM - 2 µM | [1][3][4][5] |
| EGFR | < 10 nM | [1][3][4][5][6] |
| Abl | 1.3 µM | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex briefly to dissolve the powder completely. If necessary, gentle warming or sonication can be used to aid dissolution.[3] d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based VEGFR Phosphorylation Assay
-
Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours (duration to be optimized for your cell line) in a low-serum or serum-free medium to reduce basal receptor tyrosine kinase activity.
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Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from your stock solution. Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR phosphorylation.
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Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175). d. Subsequently, strip the membrane and re-probe with an antibody for total VEGFR2 as a loading control. e. Detect the signals using an appropriate secondary antibody and chemiluminescence substrate.
Visualizations
Caption: this compound inhibits both VEGFR and EGFR signaling pathways.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
ZM 306416 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ZM 306416 in experiments, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis and vasculogenesis.[4][5]
Q2: What are the known major off-target effects of this compound?
The most significant off-target effect of this compound is the potent inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of less than 10 nM.[1][2][4] This is substantially more potent than its inhibition of VEGFR1. It has also been shown to inhibit other kinases such as Src and Abl at higher concentrations.[1][4]
Q3: How can I account for the EGFR inhibition in my experiments?
To dissect the effects of this compound on VEGFR versus EGFR signaling, it is crucial to use appropriate controls. This can include using cell lines with known EGFR status (e.g., wild-type vs. mutant/addicted) or co-treatment with a highly selective EGFR inhibitor to isolate the VEGFR-specific effects.[1] Comparing results from EGFR-addicted non-small cell lung cancer (NSCLC) cell lines like H3255 and HCC4011 with wild-type EGFR cell lines such as A549 can help differentiate these effects.[1]
Q4: What are the downstream signaling pathways affected by this compound?
By inhibiting VEGFR and EGFR, this compound can impact several downstream signaling cascades. Notably, it has been observed to cause a marked inhibition of the phosphorylation of p42/44 MAPK (ERK1/2) without affecting the total expression of the unphosphorylated form.[2][4] Both VEGFR and EGFR signaling pathways converge on the MAPK and PI3K/Akt pathways.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of apoptosis or cell death in my cell line.
-
Possible Cause: The observed cytotoxicity may be due to the potent off-target inhibition of EGFR, especially in cell lines that are dependent on EGFR signaling for survival.[1] this compound has been shown to significantly increase cell death in human thyroid follicular cells at a concentration of 3 μM.[4]
-
Troubleshooting Steps:
-
Review Cell Line Sensitivity: Check the literature for the EGFR status of your cell line. EGFR-dependent cancer cells are particularly sensitive to this compound.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic IC50 in your specific cell line. You may need to use a lower concentration to achieve selective VEGFR inhibition without significant cytotoxicity.
-
Use Control Inhibitors: Compare the effects of this compound with a more selective VEGFR inhibitor (e.g., ZM 323881) and a selective EGFR inhibitor to understand which pathway is driving the observed cell death.
-
Issue 2: Inconsistent or unexpected effects on angiogenesis in my model.
-
Possible Cause: The dual inhibition of VEGFR and EGFR can lead to complex and sometimes counterintuitive effects on angiogenesis. While VEGFR inhibition is anti-angiogenic, EGFR signaling can also influence the tumor microenvironment and angiogenesis.
-
Troubleshooting Steps:
-
Concentration Optimization: The concentration of this compound is critical. At lower concentrations, you may achieve more selective VEGFR inhibition, while at higher concentrations, the potent EGFR inhibition will dominate.
-
Analyze Key Angiogenic Factors: Measure the expression of key angiogenic factors like VEGF and Placental Growth Factor (PlGF). This compound has been noted to weakly inhibit VEGF secretion but increase PlGF production.[4]
-
Phenotypic Assays: Utilize specific angiogenesis assays (e.g., tube formation assay, aortic ring assay) and carefully quantify the results at different concentrations of this compound.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.
Table 1: Inhibitory Activity (IC50) of this compound against Key Kinases
| Target | IC50 Value | Reference |
| VEGFR1 (Flt) | 0.33 µM | [1][4] |
| VEGFR2 (KDR) | 100 nM | [1] |
| EGFR | < 10 nM | [1][2][4] |
| Src | 0.33 µM | [1] |
| Abl | 1.3 µM | [1] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | IC50 Value | Reference |
| H3255 (NSCLC) | Addicted | 0.09 µM | [1] |
| HCC4011 (NSCLC) | Addicted | 0.072 µM | [1] |
| A549 (NSCLC) | Wild-type | > 10 µM | [1] |
| H2030 (NSCLC) | Wild-type | > 10 µM | [1] |
Experimental Protocols
1. General Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Western Blot for Phosphorylated Protein Analysis
This protocol is for detecting changes in the phosphorylation state of downstream signaling proteins like p42/44 MAPK.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p42/44 MAPK, anti-total-p42/44 MAPK)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Visualizations
Caption: this compound inhibits both VEGFR and EGFR signaling pathways.
Caption: Troubleshooting workflow for this compound off-target effects.
References
ZM 306416 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM 306416. The information focuses on understanding and addressing potential cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR1 (Flt) and VEGFR2 (KDR).[1][2] It also exhibits very potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] This dual inhibitory activity is a key factor to consider in experimental design and data interpretation.
Q2: At what concentrations is this compound typically active?
The inhibitory activity of this compound is concentration-dependent and varies between its targets:
Q3: Is this compound cytotoxic?
Yes, this compound can be cytotoxic at certain concentrations. One study has shown that a concentration of 3 µM significantly increases cell death in human thyroid follicular cells.[3] Cytotoxicity is likely to be cell-type dependent and influenced by the expression levels of its targets, particularly EGFR.
Q4: Are there any known off-target effects for this compound?
Besides its primary targets (VEGFRs and EGFR), this compound has been found to inhibit the ABL kinase with an IC50 of 1.3 µM.[1] Researchers should be aware of this potential off-target effect, especially when working with concentrations at or above 1.3 µM.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide is designed to help you troubleshoot experiments where you observe higher-than-expected cytotoxicity with this compound.
Issue: Significant cell death observed at concentrations intended for VEGFR inhibition.
Possible Causes & Troubleshooting Steps:
-
High EGFR Sensitivity: The potent inhibition of EGFR (<10 nM) may be the primary driver of cytotoxicity, especially in cell lines that are sensitive to EGFR inhibition.
-
Recommendation: Profile the EGFR expression and phosphorylation status of your cell line. If your cells are highly dependent on EGFR signaling, consider using a more selective VEGFR inhibitor if the goal is to specifically target VEGFR.
-
-
Off-Target Effects: At concentrations above 1 µM, off-target effects on kinases like ABL could contribute to cytotoxicity.
-
Recommendation: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target to confirm that the observed cytotoxicity is on-target.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Always include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of this compound) in your experiments. Ensure the final solvent concentration is well below the tolerance level of your specific cell line (typically <0.5%).
-
-
Compound Instability or Precipitation: At high concentrations, the compound may precipitate out of the solution, leading to inconsistent results and potential cytotoxicity from the precipitate itself.
-
Recommendation: Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution and ensuring it is fully dissolved before adding to the medium.
-
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and anti-proliferative effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| VEGFR1 (Flt) | 0.1 - 0.33 µM |
| VEGFR2 (KDR) | 2 µM |
| EGFR | <10 nM |
| ABL Kinase | 1.3 µM |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Key Feature | Anti-proliferative IC50 |
| H3255 | NSCLC | EGFR-addicted | 0.09 ± 0.007 µM |
| HCC4011 | NSCLC | EGFR-addicted | 0.072 ± 0.001 µM |
| A549 | NSCLC | Wild-type EGFR | >10 µM |
| H2030 | NSCLC | Wild-type EGFR | >10 µM |
| A498 | Kidney | - | 14.1 µM |
| Human Thyroid Follicular Cells | - | - | Significant cell death at 3 µM |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and medium for the positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
LDH Measurement:
-
Shortly before the end of the incubation period, add the lysis buffer to the positive control wells and incubate as per the kit's instructions (typically 15-30 minutes).
-
Carefully collect the supernatant from all wells and transfer it to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 10-30 minutes).
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release: Absorbance from the vehicle control wells.
-
Maximum LDH Release: Absorbance from the positive control (lysed cells) wells.
-
Visualizations
Caption: Dual inhibition of VEGFR and EGFR signaling by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
Technical Support Center: Optimizing ZM 306416 Concentration for Kinase Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using ZM 306416 in kinase assays. It includes frequently asked questions, detailed troubleshooting, and experimental protocols to help you optimize your experiments and obtain reliable, reproducible results.
This compound Inhibitor Profile
This compound is a potent, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It also demonstrates significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[3][4][5] Understanding its characteristics is crucial for experimental design.
Table 1: this compound Properties and Solubility
| Property | Value |
| Primary Targets | VEGFR1 (Flt), VEGFR2 (KDR/Flk-1), EGFR[1][2][4] |
| Molecular Formula | C₁₆H₁₃ClFN₃O₂[1] |
| Molecular Weight | 333.74 g/mol [1][3] |
| Solubility | DMSO: ≥50 mg/mL[3] Ethanol: ≥20 mg/mL (may require gentle warming)[3][5] Water: Insoluble[4] |
| Storage | Store stock solutions at -20°C for up to one year or -80°C for up to two years.[6] |
Table 2: Reported IC₅₀ Values for this compound
| Target Kinase / Cell Line | Reported IC₅₀ |
| VEGFR1 (Flt-1) | 0.33 µM - 2 µM[1][4][6] |
| VEGFR2 (KDR) | 100 nM (0.1 µM)[1][3][6] |
| EGFR | <10 nM[3][4][5] |
| A498 (Renal Carcinoma Cells) | 14.1 µM[6] |
| EGFR-addicted NSCLC Cells | 0.072 µM - 0.09 µM[4] |
Note: IC₅₀ values can vary significantly based on assay conditions, particularly ATP concentration.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is an ATP-competitive inhibitor.[9] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate and blocking downstream signaling.[1] This has been shown to reduce the phosphorylation of VEGFR2 and inhibit the downstream MAPK pathway.[5]
Caption: this compound inhibits VEGFR signaling pathways.
Q2: How should I prepare and store a stock solution of this compound? It is recommended to prepare a stock solution in fresh, anhydrous DMSO at a concentration of 10 mM.[1] Using moisture-absorbing DMSO can reduce solubility.[4] After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Q3: My this compound precipitated when I added it to my aqueous assay buffer. What can I do? This is a common issue due to the low aqueous solubility of this compound.[4]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility (typically ≤1%) but not high enough to affect enzyme activity.
-
Use Sonication: If precipitation occurs, gentle warming or sonication can help redissolve the compound.[6]
-
Prepare Intermediate Dilutions: Before adding to the final aqueous buffer, make intermediate dilutions of your stock in a buffer containing a higher percentage of DMSO.
Q4: What is a good starting concentration range to determine the IC₅₀ of this compound? A good starting point is to perform a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM or 100 µM. This wide range will likely bracket the IC₅₀ for its primary targets and help define the dose-response curve.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of the compound (e.g., 1 mg).
-
Calculate Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 333.74 ( g/mol )] * 100,000
-
For 1 mg, this is approximately 29.96 µL of DMSO.
-
-
Dissolve: Add the calculated volume of high-quality, anhydrous DMSO to the solid. Vortex thoroughly until the solid is completely dissolved.
-
Aliquot and Store: Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for IC₅₀ Determination in a Kinase Assay
This protocol provides a framework for a typical 96-well plate kinase assay. Reagent volumes and concentrations (especially enzyme and ATP) must be optimized for your specific kinase and assay platform (e.g., Kinase-Glo®, FRET, etc.).[10][11]
-
Compound Dilution:
-
Prepare a serial dilution of this compound in a 96-well plate. Start with a 100 µM solution in 100% DMSO and perform a 1:3 dilution series.
-
Transfer a small volume (e.g., 1 µL) of each concentration to the corresponding wells of the final assay plate. This creates a consistent final DMSO concentration across all wells.
-
-
Prepare Master Mix: Create a master mix containing the kinase, substrate, and assay buffer. The ATP concentration should be kept constant, ideally at or near the Kₘ for the specific kinase, as IC₅₀ values for ATP-competitive inhibitors are highly dependent on this value.[7][8]
-
Controls:
-
Positive Control (0% Inhibition): Wells with kinase, substrate, ATP, and vehicle (DMSO) only.
-
Negative Control (100% Inhibition): Wells with kinase, substrate, ATP, and a known potent inhibitor (or no enzyme).
-
-
Reaction Initiation: Add the kinase/substrate master mix to the wells containing the diluted this compound. Allow a brief pre-incubation (e.g., 10-15 minutes).
-
Start Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the optimized reaction time.
-
Detection: Stop the reaction and measure the signal according to your assay kit's instructions (e.g., add Kinase-Glo® reagent and measure luminescence).[11]
-
Data Analysis:
-
Normalize the data using your controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting or incomplete mixing of reagents.[12]
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes.
-
Use Master Mixes: Always prepare a master mix of common reagents (buffer, enzyme, substrate, ATP) to be dispensed across the plate, minimizing well-to-well variation.[12]
-
Mixing Technique: After adding reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker, avoiding cross-contamination.
-
Issue 2: The IC₅₀ value I measured is very different from published values.
-
Potential Cause: Different experimental conditions, most commonly the ATP concentration.[7][12]
-
Troubleshooting Steps:
-
Check ATP Concentration: The IC₅₀ of an ATP-competitive inhibitor like this compound will increase as the ATP concentration increases.[7] For consistency, use an ATP concentration at or near the Kₘ value for your kinase.
-
Verify Enzyme Activity: Ensure the kinase preparation is pure and active. Contaminating kinases can lead to inaccurate results.[10]
-
Review Assay Conditions: Compare your buffer components, substrate concentration, and incubation times to those used in the literature.
-
Issue 3: No inhibition is observed, even at high concentrations of this compound.
-
Potential Cause: Inactive compound, incorrect assay setup, or assay interference.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and identity of your this compound stock.
-
Run Control Experiments: Perform an assay in the absence of the kinase but with all other components, including this compound, to check for direct interference with your detection system (e.g., fluorescence quenching).[12]
-
Optimize Enzyme Concentration: If the enzyme concentration is too high, it may require a proportionally higher inhibitor concentration to achieve 50% inhibition. Try reducing the enzyme concentration.
-
Caption: A logic tree for troubleshooting common kinase assay issues.
References
- 1. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 2. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
How to minimize ZM 306416 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of ZM 306416 to minimize its degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3][4] It has been shown to inhibit KDR (VEGFR2) and Flt (VEGFR1) with IC50 values of 0.1 µM and 2 µM, respectively.[1][3] It is also a potent inhibitor of EGFR with an IC50 of less than 10 nM.[1][2]
Q2: How should I store the solid compound of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[2][3][5] Under these conditions, the compound is stable for at least four years.[3]
Q3: What are the recommended conditions for storing stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to two years.[1][2] For shorter-term storage, -20°C is acceptable for up to one year.[1][2]
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including:
For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil can be used to achieve a clear solution.[1]
Q5: Are there any specific precautions I should take when preparing solutions?
Yes, it is important to use fresh, high-quality solvents. For instance, DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2] If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[1] For in vivo preparations, it is recommended to use the mixed solution immediately for optimal results.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, with a focus on potential degradation.
Issue 1: Inconsistent or lower than expected activity in my experiments.
This could be due to the degradation of this compound. Follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Check Solvent Quality: Ensure that the solvents used for dissolution are of high purity and anhydrous, especially DMSO.
-
Prepare Fresh Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid compound.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by comparing the activity of your current solution with a freshly prepared one.
Issue 2: Precipitation observed in my stock solution upon storage.
Precipitation can occur if the solubility limit is exceeded or if the solvent quality is poor.
-
Warm and Sonicate: Gently warm the solution and sonicate to try and redissolve the precipitate.
-
Prepare a More Dilute Stock: If precipitation persists, consider preparing a new, more dilute stock solution.
-
Verify Solvent: Ensure the solvent has not absorbed water, which can decrease solubility.
Summary of this compound Stability Data
| Parameter | Condition | Recommendation/Observation | Source(s) |
| Solid Storage | -20°C | Stable for ≥ 4 years | [3] |
| Stock Solution (DMSO) | -80°C | Stable for up to 2 years | [1][2] |
| Stock Solution (DMSO) | -20°C | Stable for up to 1 year | [1][2] |
| Freeze-Thaw Cycles | Multiple cycles | Avoid to prevent degradation | [2] |
| Solvent | DMSO | Use fresh, anhydrous DMSO as moisture can reduce solubility | [2] |
| In Vivo Solutions | Mixed co-solvents | Use immediately for best results | [2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and establish stability-indicating analytical methods.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound in the stressed sample to that of an unstressed control.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Visualizations
Signaling Pathways
This compound is an inhibitor of both VEGFR and EGFR signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: VEGFR Signaling Pathway and the inhibitory action of this compound.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Potential Degradation Pathway of this compound
Based on the chemical structure of this compound (a quinazoline derivative with dimethoxy and chloro-fluoro-phenylamino groups), the following are potential degradation pathways under stress conditions.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting ZM 306416 In Vivo Delivery
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ZM 306416 in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1 (Flt) and VEGFR2 (KDR), with an IC50 of 0.33 μM for VEGFR1.[1] It also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM.[1] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Q2: What are the known in vitro effects of this compound?
A2: In vitro studies have shown that this compound can induce a selective antiproliferative effect in EGFR-addicted non-small cell lung cancer (NSCLC) cell lines.[1] It has also been observed to abolish pVEGFR2 (Y1214) expression and inhibit the phosphorylation of p42/44 MAPK in human thyroid follicular cells.[1]
In Vivo Delivery Troubleshooting Guide
Q3: My this compound formulation is cloudy or precipitates. What should I do?
A3: Precipitation of this compound is likely due to its poor aqueous solubility. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for in vivo delivery. Common formulations for poorly soluble small molecules include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn oil
-
A suspension in Carboxymethylcellulose sodium (CMC-Na)
-
-
Preparation Technique:
-
Prepare the formulation at room temperature.
-
Gentle heating and/or sonication can aid in dissolution, but be cautious of potential compound degradation.
-
When using co-solvents, add them to the compound sequentially and ensure each component is fully dissolved before adding the next.
-
-
Reagent Quality: Use high-purity solvents and reagents to avoid impurities that can affect solubility and stability.
Q4: I am not observing the expected therapeutic effect in my in vivo model. What are the potential reasons?
A4: Lack of efficacy can stem from several factors, from formulation issues to the biological model itself.
-
Poor Bioavailability: The route of administration can significantly impact drug exposure. For compounds with low oral bioavailability, consider intraperitoneal (IP) or intravenous (IV) injection. It is highly recommended to conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your specific model.
-
Suboptimal Dosing: The effective dose can vary between different animal models and tumor types. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose.
-
Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance to VEGFR/EGFR inhibition. Investigate the expression levels of VEGFR2 and EGFR in your tumor model.
Q5: I am observing toxicity or adverse effects in my animals. How can I mitigate this?
A5: Toxicity can be caused by the vehicle, on-target effects, or off-target effects of the compound.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic. If you suspect vehicle toxicity, reduce the solvent concentration or conduct a pilot study with the vehicle alone.
-
On-Target Toxicity: Inhibition of VEGFR in normal tissues can lead to side effects such as hypertension, proteinuria, and impaired wound healing.[2][3] Monitor the animals closely for signs of distress, weight loss, and blood pressure. Consider reducing the dose or the frequency of administration.
-
Off-Target Toxicity: While the primary targets are VEGFR and EGFR, off-target effects on other kinases are possible. A thorough toxicological assessment, including histopathology of major organs, is recommended.
Data Presentation: Representative In Vivo Data for Structurally and Mechanistically Similar VEGFR Inhibitors
Table 1: Representative In Vivo Efficacy of VEGFR Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dose and Route | Outcome |
| Vandetanib | Nude mice | Esophageal Cancer Xenograft | 25 mg/kg/day, p.o. | Significant tumor growth inhibition.[4] |
| Axitinib | Nude mice | Nasopharyngeal Carcinoma Xenograft | 50 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition.[5] |
| Cediranib | Nude mice | Ovarian Carcinoma Xenograft | Not Specified | Heterogeneous response with some tumors being highly sensitive.[6] |
| Sunitinib | SCID mice | Ovarian Cancer Xenograft | 40 mg/kg, p.o. | Significantly reduced tumor growth and peritoneal metastases.[7] |
| Sorafenib | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Representative Pharmacokinetic Parameters of VEGFR Inhibitors in Rodents
| Compound | Animal Model | Dose and Route | Cmax | Tmax | T1/2 |
| Vandetanib | Rat | Not Specified | Not Specified | 6 hours | 19 days |
| Axitinib | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Cediranib | Not Specified | Not Specified | Not Specified | Not Specified | 22 hours[8] |
| Sunitinib | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sorafenib | Rat | 100 mg/kg, p.o. | 4.73 ± 1.12 µg/mL | ~12 hours | Not Specified |
Table 3: Common In Vivo Toxicities Associated with VEGFR Inhibitors
| Toxicity | Vandetanib | Axitinib | Cediranib | Sunitinib | Sorafenib |
| Hypertension | Yes[9] | Yes[10][11][12][13] | Yes[14][15] | Yes | Yes |
| Diarrhea | Yes[9] | Yes[10][12][13] | Yes[14][15] | Yes | Yes |
| Fatigue | Yes | Yes[13] | Yes[14][15] | Yes | Yes |
| Hand-Foot Syndrome | No | Yes[10][13] | No | Yes | Yes |
| Rash | Yes[9] | No | No | No | Yes |
| Proteinuria | No | Yes[13] | No | No | No |
| Bleeding | No | Yes[11][12] | No | No | No |
Experimental Protocols
Protocol 1: In Vivo Angiogenesis Assessment using Matrigel Plug Assay
This protocol describes a method to assess the anti-angiogenic effect of this compound in vivo.
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of injection, mix tumor cells (e.g., 5 x 10^6 to 1 x 10^7 cells) with 50 µL of serum-free medium and 250 µL of ice-cold Matrigel.[7]
-
The compound of interest (this compound) or vehicle control can be included in this mixture.
-
-
Subcutaneous Injection:
-
Using a pre-chilled syringe, subcutaneously inject 300 µL of the Matrigel mixture into the flank of immunocompromised mice.[7]
-
-
Plug Excision and Analysis:
-
After a designated time (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
For quantification of angiogenesis, the hemoglobin content of the plugs can be measured using Drabkin's reagent.
-
Alternatively, the plugs can be fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical analysis.
-
-
Immunohistochemistry for CD31:
-
Stain the sections with an antibody against the endothelial cell marker CD31 to visualize blood vessels.[7]
-
Quantify microvessel density (MVD) by counting the number of stained vessels in multiple high-power fields.
-
Protocol 2: Assessment of VEGFR2 Phosphorylation in Tumor Xenografts
This protocol outlines the steps to determine the effect of this compound on VEGFR2 phosphorylation in tumor tissue.
-
Tumor Xenograft Model:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting tumor cells.
-
-
Treatment and Sample Collection:
-
Once tumors reach a palpable size, treat the mice with this compound or vehicle control for the desired duration.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).
-
Subsequently, probe the membrane with an antibody for total VEGFR2 as a loading control.
-
Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of pVEGFR2 to total VEGFR2.
-
Mandatory Visualizations
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for In Vivo Delivery of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inlyta (Axitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sunitinib (SU11248) inhibits growth of human ovarian cancer in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Axitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. What are the side effects of Axitinib? [synapse.patsnap.com]
- 14. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cediranib: a VEGF receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected phenotypes with ZM 306416 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM 306416. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), specifically targeting VEGFR1 (Flt) and VEGFR2 (KDR).[1][2] It functions by competing with ATP for the binding site on the receptor's tyrosine kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades involved in angiogenesis.[3]
Q2: Are there any known off-target effects of this compound?
Yes, this compound is also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] This off-target activity is significant and should be considered when interpreting experimental results, as it can lead to phenotypes that are not mediated by VEGFR inhibition.
Q3: What are the recommended concentrations of this compound to use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific system. However, based on published data, concentrations ranging from 100 nM to 2 µM are typically used to inhibit VEGFR, while concentrations below 10 nM may be sufficient for EGFR inhibition.[1][2]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, it is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
Q1.1: My cells are showing a phenotype (e.g., decreased proliferation, apoptosis) that is stronger than expected for VEGFR inhibition alone. What could be the cause?
This is likely due to the off-target inhibition of EGFR by this compound, especially if you are using higher concentrations of the inhibitor.[1][2] EGFR signaling is crucial for the proliferation and survival of many cell types, and its inhibition can lead to potent anti-proliferative or pro-apoptotic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the IC50 of this compound for the observed phenotype and compare it to the known IC50 values for VEGFR2 and EGFR. A potent effect at low nanomolar concentrations may suggest an EGFR-driven phenotype.
-
Use a More Selective VEGFR Inhibitor: Compare the effects of this compound with a structurally different and more selective VEGFR inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.
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Western Blot Analysis: Assess the phosphorylation status of both VEGFR2 and EGFR, as well as their key downstream effectors (e.g., p-Akt, p-ERK), in response to this compound treatment. This will help you determine which pathway is being predominantly inhibited at the concentrations used in your experiment.
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Rescue Experiment: If your cell line is dependent on EGFR signaling, you can try to "rescue" the phenotype by adding exogenous EGF to the culture medium. If the addition of EGF reverses the effect of this compound, it strongly suggests an EGFR-mediated off-target effect.
Q1.2: I am not observing the expected anti-angiogenic phenotype (e.g., inhibition of tube formation) in my endothelial cell assay.
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure that your this compound stock solution is active. You can do this by performing a control experiment with a cell line known to be sensitive to VEGFR inhibition.
-
Check VEGFR2 Expression and Activation: Verify that your endothelial cells express sufficient levels of VEGFR2 and that the receptor is being activated by the growth factors in your assay medium. You can assess this by Western blot for total and phosphorylated VEGFR2.
-
Optimize this compound Concentration: It is possible that the concentration of this compound you are using is too low to effectively inhibit VEGFR2 in your specific assay system. Perform a dose-response experiment to determine the optimal inhibitory concentration.
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Consider Ligand-Independent Activation: In some pathological conditions, VEGFR2 can be activated in a ligand-independent manner. If this is the case in your model, this compound, which is an ATP-competitive inhibitor, should still be effective.
Issue 2: Solubility and Compound Handling Problems.
Q2.1: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your medium.
-
Use of a Carrier Protein: For in vivo studies or sensitive in vitro assays, consider using a carrier protein like bovine serum albumin (BSA) in your dilution buffer to help maintain the solubility of the compound.
-
Sonication: If you observe slight precipitation, brief sonication of the working solution may help to redissolve the compound.[1]
-
Freshly Prepared Solutions: Always prepare fresh working solutions from your frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Data Presentation
| Target | IC50 | Reference |
| VEGFR1 (Flt) | 2 µM | [1] |
| VEGFR2 (KDR) | 100 nM | [1] |
| EGFR | <10 nM | [1][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cells.
Materials:
-
Cells of interest
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Complete cell culture medium
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This compound
-
DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
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Serum-free cell culture medium
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Recombinant human VEGF-A
-
This compound
-
DMSO
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
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HRP-conjugated secondary antibody
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Serum-starve the cells overnight in serum-free medium.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours.
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VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
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Cell Lysis: Immediately place the culture dish on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total VEGFR2.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
ZM 306416 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM 306416. The information is designed to address specific issues that may arise during experiments, with a focus on potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), which are key mediators in the VEGF signaling pathway involved in angiogenesis and vasculogenesis.[4][5] The binding of VEGF to its receptors leads to receptor dimerization, autophosphorylation of intracellular tyrosine kinase domains, and activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4][6] this compound inhibits this process by blocking the tyrosine kinase activity of the receptors.
2. What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the target and the assay conditions. Reported values include:
-
Src: 0.33 µM[1]
It is also reported to inhibit granule formation with an IC50 of 0.67 μM.[1]
3. Are there any known off-target effects for this compound?
Yes, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency (IC50 < 10 nM).[1][2] It also shows inhibitory activity against other kinases such as Src and Abl at higher concentrations.[1][2] Researchers should consider these off-target effects when designing experiments and interpreting results.
4. What could cause batch-to-batch variability with this compound?
While specific data on this compound batch-to-batch variability is not extensively published, general causes for such variability in small molecule inhibitors include:
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Purity: Minor variations in the percentage of the active compound versus impurities.[4][5]
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Solubility: Differences in the physical properties of the powder between batches that may affect how well it dissolves.
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Stability: Degradation of the compound over time or due to improper storage.
-
Counter-ion: If supplied as a salt (e.g., hydrochloride), variations in the salt form could affect the molecular weight and molarity calculations.
5. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. For in vivo studies, specific formulation protocols involving solvents like PEG300, Tween-80, and saline or corn oil may be necessary.[2] If precipitation occurs during preparation, gentle warming and/or sonication can help in dissolution.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results between different batches of this compound.
This is a common issue that can arise from batch-to-batch variability. The following steps can help you troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
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Verify Compound Handling and Storage: Ensure that all batches were stored under the same recommended conditions and that stock solutions were prepared and stored consistently.
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Perform Quality Control: If possible, perform an internal quality control check on the new batch. This could include analytical methods like HPLC to check purity or mass spectrometry to confirm identity.
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Compare Dose-Response Curves: A crucial step is to generate a full dose-response curve for the new batch and compare it to the curve from a previous, well-characterized batch. This will reveal any shifts in potency (IC50).
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Analyze Downstream Signaling: In addition to phenotypic assays (e.g., cell viability), assess the effect of the new batch on a proximal downstream target. For this compound, this could be the phosphorylation of VEGFR2 or a downstream effector like p42/44 MAPK.[1]
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Contact the Supplier: Request the certificate of analysis for each batch to compare purity and other quality control parameters.
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Consider Off-Target Effects: If your assay is sensitive to the off-target effects of this compound (e.g., on EGFR), minor variations in purity could disproportionately affect these other targets.
Issue 2: Reduced or no activity of this compound in our assay.
If a new batch of this compound appears to be inactive or has significantly reduced activity, follow these steps:
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Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Even if not visible, the compound may not be fully dissolved. Try preparing a fresh stock solution, and if solubility issues are suspected, gentle warming or sonication may help.[2]
-
Confirm Molarity Calculations: Double-check your calculations for preparing the stock solution, especially if the compound is a salt (e.g., hydrochloride), as this will alter the molecular weight.
-
Assay Controls: Ensure that all your positive and negative controls for the assay are working as expected. This will help determine if the issue is with the compound or the assay itself.
-
Test a Higher Concentration Range: If the compound appears inactive, test a broader and higher concentration range to see if the potency has shifted significantly.
-
Validate Target Expression: Confirm that the cells used in your assay express the target receptor (VEGFR1/2).
Data Presentation
To effectively track and compare the performance of different batches of this compound, it is crucial to maintain a detailed record of their performance in a standardized assay.
Table 1: Example Comparison of this compound Batches in a Cell Viability Assay
| Parameter | Batch A (Lot #12345) | Batch B (Lot #67890) | Batch C (Lot #54321) |
| Supplier | Supplier X | Supplier X | Supplier Y |
| Purity (from CoA) | >99% | >99% | >98% |
| Date Received | 01/15/2025 | 06/20/2025 | 08/01/2025 |
| IC50 (µM) | 0.52 | 0.55 | 1.25 |
| Max Inhibition (%) | 95% | 92% | 80% |
| Solubility in DMSO | Clear at 10 mM | Clear at 10 mM | Precipitates at 10 mM |
| Notes | Consistent results | Slightly lower max inhibition | Significantly lower potency, solubility issues |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay to Determine this compound IC50
This protocol describes a general method for determining the IC50 of this compound in a cancer cell line known to express VEGFR2 (e.g., HUVECs or certain tumor cell lines).
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
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VEGFR2-expressing cells (e.g., HUVECs)
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Complete cell culture medium
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96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay)
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Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in complete medium to create a range of concentrations. A common approach is to prepare 2x concentrated solutions that will be diluted 1:1 in the wells.
-
-
Cell Treatment:
-
Add 100 µL of the 2x concentrated this compound dilutions to the appropriate wells.
-
Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Signaling Pathway
VEGF Signaling Pathway and Inhibition by this compound
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ZM306416 hydrochloride, VEGFR1/2 tyrosine kinase activity inhibitor (CAS 690206-97-4) | Abcam [abcam.com]
- 5. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
- 6. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZM 306416 Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to ZM 306416, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of VEGFR tyrosine kinases, with IC50 values of 0.1 µM for KDR (VEGFR2) and 2 µM for Flt (VEGFR1)[1]. It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM[1]. The compound functions by blocking the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[2]
Q2: My cells are not responding to this compound treatment. What could be the reason?
Several factors could contribute to a lack of response to this compound:
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Intrinsic Resistance: The cell line you are using may have inherent resistance to VEGFR inhibitors. This could be due to a low dependence on the VEGFR signaling pathway for survival and proliferation. For example, cell lines with wild-type EGFR may show significantly higher IC50 values for this compound compared to those with activating EGFR mutations.[1]
-
Acquired Resistance: If the cells initially responded to the treatment but have become less sensitive over time, they may have developed acquired resistance. This often involves the activation of alternative signaling pathways to bypass the VEGFR blockade.
-
Experimental Issues: Incorrect storage of the compound, errors in concentration calculation, or issues with cell culture conditions can also lead to a lack of observed effect.
Q3: What are the common mechanisms of acquired resistance to VEGFR inhibitors like this compound?
Acquired resistance to VEGFR inhibitors typically arises from the activation of bypass signaling pathways that promote cell survival and proliferation independently of VEGFR signaling. Common mechanisms include:
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Upregulation of alternative pro-angiogenic factors: Tumor cells may start overexpressing other growth factors like Fibroblast Growth Factor (FGF) or Platelet-Derived Growth Factor (PDGF), which can activate their respective receptor tyrosine kinases (FGFR, PDGFR) and downstream pathways.
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Activation of other receptor tyrosine kinases: Amplification or mutation of other RTKs, such as MET or AXL, can provide alternative survival signals.
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Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can become more invasive and less dependent on specific signaling pathways for survival, contributing to drug resistance.
Q4: How can I confirm if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guide
Problem: No observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify your calculations and ensure the final concentration in the culture medium is correct. Prepare fresh dilutions from a new stock solution. |
| Drug Degradation | Ensure this compound is stored correctly, protected from light and moisture. Use a fresh vial if degradation is suspected. |
| Cell Line Insensitivity | Check the literature for the expected sensitivity of your cell line to VEGFR inhibitors. Consider using a positive control cell line known to be sensitive to this compound. |
| High Serum Concentration | Growth factors in fetal bovine serum (FBS) can sometimes interfere with the activity of targeted inhibitors. Try reducing the serum concentration in your culture medium during the experiment, if compatible with your cell line's health. |
Problem: Cells initially responded to this compound but are now growing at the treatment concentration.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Perform a dose-response assay to confirm a shift in the IC50 value. 2. Analyze the expression and activation of key signaling proteins in both sensitive and resistant cells (e.g., p-VEGFR2, p-EGFR, p-Akt, p-ERK, MET, AXL) by Western blot. 3. Consider combination therapy with an inhibitor targeting the identified bypass pathway. |
| Selection of a resistant sub-population | If the resistance developed rapidly, it's possible a small, pre-existing resistant population has been selected for. Consider single-cell cloning to isolate and characterize these resistant clones. |
Quantitative Data Summary
The following table provides a hypothetical comparison of IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 0.5 | - |
| Resistant Cell Line | This compound | 5.0 | 10 |
Note: This data is representative. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for inducing acquired resistance to this compound in a sensitive cancer cell line.
Materials:
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Parental cancer cell line sensitive to this compound
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Complete cell culture medium
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This compound (powder)
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Dimethyl sulfoxide (DMSO)
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Cell culture flasks/dishes
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Begin by treating the cells with a low concentration of this compound, typically around the IC10 or IC20 value, in their complete culture medium.
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the starting concentration of this compound.
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When the cells reach 80-90% confluency, passage them and re-plate them in fresh medium containing the same concentration of the drug.
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Once the cells are proliferating at a normal rate in the presence of the drug, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
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Repeat this process of gradual dose escalation. It is crucial to allow the cells to adapt and recover their normal growth rate before each concentration increase.
-
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the new IC50 of the cell population.
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Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when the IC50 value has significantly increased (e.g., >5-fold) and remains stable over several passages in the absence of the drug.
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Characterization: Once a resistant line is established, further characterize it by comparing its molecular profile (protein expression, gene expression) to the parental cell line.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway inhibited by this compound and a potential bypass mechanism that can lead to resistance.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: FGF/FGFR Bypass Pathway in this compound Resistance.
References
Validation & Comparative
A Comparative Guide to the Kinase Inhibitors ZM 306416 and Sunitinib
For researchers, scientists, and drug development professionals, selecting the appropriate kinase inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic development. This guide provides an objective comparison of two notable kinase inhibitors, ZM 306416 and Sunitinib, focusing on their performance, target specificity, and supporting experimental data.
Introduction
This compound is recognized as a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, primarily targeting VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1)[1][2][3]. Its activity is central to the inhibition of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Sunitinib , marketed as Sutent®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a broader spectrum of activity[4][5][6]. It targets several RTKs implicated in tumor growth, angiogenesis, and metastatic progression, including VEGF receptors, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the receptor for macrophage-colony stimulating factor (CSF1R)[4][5][6].
Mechanism of Action
Both this compound and Sunitinib are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase domain of their respective target receptors. This prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
This compound 's mechanism is primarily centered on the disruption of the VEGF signaling pathway. By inhibiting VEGFR-1 and VEGFR-2, it directly impedes the signaling cascade initiated by VEGF, which is a key regulator of endothelial cell proliferation and migration.
Sunitinib , due to its multi-targeted nature, simultaneously disrupts multiple signaling pathways crucial for tumor progression. Its inhibition of VEGFRs and PDGFRs blocks angiogenesis, while its activity against c-KIT and FLT3 directly targets tumor cell proliferation and survival in specific cancer types like gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML), respectively.
Target Profile and Potency
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and Sunitinib against various kinases. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference(s) |
| KDR (VEGFR-2) | 100 nM | [7] |
| Flt-1 (VEGFR-1) | 2 µM, 0.33 µM | [1][7] |
| EGFR | <10 nM | [1][7] |
| ABL | 1.3 µM | [7] |
Table 2: Inhibitory Activity of Sunitinib
| Target | IC50 | Reference(s) |
| PDGFRβ | 2 nM | [8][9] |
| VEGFR-2 (KDR/Flk-1) | 80 nM | [8][9] |
| c-Kit | Varies by mutation | [5] |
| FLT3 (wild-type) | 250 nM | [8] |
| FLT3-ITD | 50 nM | [8] |
| FLT3-Asp835 | 30 nM | [8] |
| VEGFR-1 (Flt-1) | Potent inhibitor | [5] |
| RET | Potent inhibitor | [6] |
| CSF-1R | Potent inhibitor |
Off-Target Effects
A critical consideration in the application of kinase inhibitors is their potential for off-target activities, which can lead to unexpected experimental results or clinical side effects.
This compound , while primarily targeting VEGFRs, has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency (IC50 < 10 nM)[1][7]. This off-target activity should be considered in experimental designs where EGFR signaling is a variable.
Sunitinib 's broad target profile inherently includes what might be considered off-target effects in a specific context. For instance, its inhibition of c-KIT is a primary therapeutic mechanism in GIST but an off-target effect when studying purely angiogenesis. More distinct off-target effects of Sunitinib have been identified, most notably the inhibition of 5'-AMP-activated protein kinase (AMPK)[4][10][11]. This inhibition is linked to cardiotoxicity observed in clinical use, as AMPK is a crucial regulator of cardiac metabolic homeostasis[4][10].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitor activity. Below is a generalized protocol for an in vitro biochemical kinase assay to determine the IC50 value of an inhibitor.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ATP remaining in the solution after a kinase reaction. A common commercially available assay for this is the Kinase-Glo® assay.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1x kinase buffer containing appropriate concentrations of Tris-HCl, MgCl2, MnCl2, DTT, and a detergent like Triton X-100. The optimal pH is typically between 7.0 and 8.0.
- Enzyme Dilution: Dilute the recombinant kinase (e.g., VEGFR-2) to the desired concentration in 1x kinase buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to the Km for the kinase.
- Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (this compound or Sunitinib) in a suitable solvent (e.g., DMSO) and then dilute further in 1x kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
2. Assay Procedure:
- Add the inhibitor dilutions to the wells of a 96-well or 384-well plate. Include controls for no inhibitor (vehicle control) and no enzyme (background control).
- Add the diluted enzyme to all wells except the background control.
- Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
- Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all other readings.
- Normalize the data to the vehicle control (100% activity).
- Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound and Sunitinib.
Caption: this compound inhibits VEGFR-1/2 signaling.
Caption: Sunitinib's multi-targeted inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
Caption: Kinase inhibitor screening workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 690206-97-4 | VEGFR kinase inhibitor [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Axitinib as a Potent and Selective Alternative to ZM 306416 for VEGFR Inhibition
For researchers in oncology, angiogenesis, and related fields, the selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) is a critical tool for dissecting signaling pathways and developing novel therapeutics. While a variety of VEGFR inhibitors are available, their potency, selectivity, and off-target effects can vary significantly. This guide provides a comprehensive comparison of two widely used VEGFR inhibitors, Axitinib and ZM 306416, to assist researchers in selecting the most appropriate tool for their experimental needs.
Axitinib, a second-generation tyrosine kinase inhibitor, is a potent and highly selective inhibitor of VEGFR-1, -2, and -3.[1][2][3] In contrast, this compound, while also targeting VEGFRs, exhibits a broader kinase inhibition profile, notably inhibiting the Epidermal Growth Factor Receptor (EGFR) at low nanomolar concentrations.[3][4] This key difference in selectivity is a crucial consideration when designing experiments where specific targeting of the VEGF signaling pathway is desired.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for Axitinib and this compound against their primary targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target | IC50 | Source |
| Axitinib | VEGFR-1 | 0.1 nM | [1] |
| VEGFR-2 | 0.2 nM | [1] | |
| VEGFR-3 | 0.1-0.3 nM | [1] | |
| c-Kit | 1.7 nM | [1] | |
| PDGFRβ | 1.6 nM | [1] | |
| This compound | VEGFR-1 (Flt) | 2 µM | [4][5] |
| VEGFR-2 (KDR) | 100 nM | [5] | |
| EGFR | <10 nM | [3][4] |
Table 2: Cellular Assays
| Inhibitor | Assay Type | Cell Line | IC50 | Source |
| Axitinib | VEGFR-2 Phosphorylation | Porcine Aortic Endothelial (PAE) cells | 0.2 nM | [1] |
| Cell Viability (MTT) | Glioblastoma (GB1B) | 3.58 µM (72h) | [2] | |
| This compound | pVEGFR2 (Y1214) expression | Human thyroid follicular cells | Abolished at 300 nM | [3] |
| Antiproliferative | EGFR-addicted NSCLC (H3255) | 0.09 µM | [3] | |
| Antiproliferative | EGFR-addicted NSCLC (HCC4011) | 0.072 µM | [3] |
Signaling Pathways and Experimental Workflows
The distinct target profiles of Axitinib and this compound translate to different effects on downstream signaling pathways. Axitinib's high selectivity for VEGFRs allows for a more focused interrogation of the VEGF signaling cascade. This compound's potent inhibition of EGFR will concurrently impact EGFR-mediated pathways.
Caption: Simplified signaling pathways for Axitinib and this compound.
Caption: General experimental workflows for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize VEGFR inhibitors.
Biochemical VEGFR2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits (e.g., BPS Bioscience, Promega) and is suitable for determining the IC50 of inhibitors in a cell-free system.
-
Reagent Preparation:
-
Prepare a 2x kinase buffer containing the desired concentration of ATP (e.g., at the Km for ATP for VEGFR2).
-
Prepare a 2x solution of recombinant human VEGFR2 kinase.
-
Prepare a 2x solution of a suitable substrate, such as Poly (Glu, Tyr) 4:1.
-
Prepare serial dilutions of Axitinib or this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well white plate, add 5 µL of the inhibitor dilution or vehicle control (DMSO).
-
Add 10 µL of the 2x kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x ATP/substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular VEGFR2 Phosphorylation Assay (Western Blot)
This protocol allows for the assessment of inhibitor activity on VEGFR2 phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Axitinib or this compound for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of phosphorylated VEGFR2 to total VEGFR2 and normalize to the loading control.
-
Plot the normalized phospho-VEGFR2 levels against the inhibitor concentration.
-
Cell Viability Assay (MTT/MTS)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cell proliferation.
-
Cell Seeding:
-
Seed HUVECs or another relevant cell line in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of Axitinib or this compound for a specified duration (e.g., 48-72 hours).[2] Include a vehicle control (DMSO).
-
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion: Choosing the Right Inhibitor
Both Axitinib and this compound are valuable tools for studying VEGFR signaling. However, their distinct selectivity profiles dictate their optimal applications.
Axitinib is the preferred choice when the primary goal is the potent and selective inhibition of the VEGFR family. Its sub-nanomolar potency and high selectivity minimize the confounding effects of off-target kinase inhibition, making it an ideal tool for specifically dissecting the role of VEGF signaling in various biological processes.
This compound may be considered in studies where the simultaneous inhibition of both VEGFR and EGFR signaling is desired or when a broader kinase inhibitor profile is acceptable. Researchers should be mindful of its potent EGFR inhibitory activity and design their experiments and interpret their results accordingly.
Ultimately, the choice between Axitinib and this compound will depend on the specific research question and the experimental context. By carefully considering the data presented in this guide, researchers can make an informed decision to select the most appropriate inhibitor for their studies.
References
A Comparative Guide to the Efficacy of ZM 306416 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ZM 306416 against a panel of established Epidermal Growth Factor Receptor (EGFR) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their therapeutic potential and mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows.
Introduction to EGFR and Its Inhibition
The Epidermal Growth factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR has become a prime target for anti-cancer therapies.
EGFR inhibitors can be broadly categorized into two main classes:
-
Tyrosine Kinase Inhibitors (TKIs): Small molecules that compete with adenosine triphosphate (ATP) at the intracellular catalytic kinase domain of the receptor, thereby blocking the autophosphorylation and activation of downstream signaling pathways. TKIs can be further classified as reversible or irreversible inhibitors.
-
Monoclonal Antibodies (mAbs): Large therapeutic proteins that bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization, and can also elicit an immune response against tumor cells.
This compound is a dual inhibitor, targeting both Vascular Endothelial Growth Factor Receptor (VEGFR) and EGFR.[1] This guide will focus on its efficacy as an EGFR inhibitor in comparison to other well-characterized agents in this class.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other EGFR inhibitors from various preclinical studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the cell line, assay type, and specific protocol can significantly influence the results.
Table 1: IC50 Values of EGFR Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | Target(s) | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| This compound | EGFR, VEGFR | H3255 | L858R | 90 | [1] |
| HCC4011 | delE746-A750 | 72 | [1] | ||
| Gefitinib | EGFR | H3255 | L858R | 75 | [2] |
| EGFR (wild-type) | H1819 | Wild-Type | 420 | [2] | |
| EGFR (wild-type) | Calu-3 | Wild-Type | 1400 | [2] | |
| Erlotinib | EGFR | PC-9 | delE746-A750 | 7 | [3] |
| H3255 | L858R | 12 | [3] | ||
| EGFR (wild-type) | A431 | Wild-Type | 100 | [2] | |
| Osimertinib | EGFR (mutant) | PC-9 | delE746-A750 | Comparable to Erlotinib | [3] |
| H1975 | L858R, T790M | 5 | [3] | ||
| PC-9ER | delE746-A750, T790M | 13 | [3] | ||
| Lapatinib | EGFR, HER2 | A431 | Wild-Type | 160 | [2] |
| BT-474 | HER2+ | 100 | [2] |
Table 2: Binding Affinities of EGFR Monoclonal Antibodies (mAbs)
| Antibody | Target | Assay Method | K_D (nM) | Reference |
| Cetuximab | EGFR | Surface Plasmon Resonance | 2.18 | [4] |
| Panitumumab | EGFR | Surface Plasmon Resonance | 0.34 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of EGFR inhibitors.
EGFR Kinase Assay (for TKIs)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine Triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (e.g., this compound, gefitinib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant EGFR kinase and the peptide substrate to the wells of a 96-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method. For the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of an inhibitor to reduce the proliferation or viability of cancer cells that are dependent on EGFR signaling.
-
Materials:
-
Cancer cell lines with known EGFR status (e.g., H3255, HCC4011, A431)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted compounds or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
EGFR Binding Assay (for mAbs)
This assay quantifies the binding affinity of monoclonal antibodies to the extracellular domain of EGFR.
-
Materials:
-
EGFR-expressing cells or purified recombinant EGFR extracellular domain (ECD)
-
Test monoclonal antibodies (e.g., cetuximab, panitumumab)
-
Labeled secondary antibody or a label-free detection system (e.g., Surface Plasmon Resonance - SPR)
-
Binding buffer
-
-
Procedure (using SPR):
-
Immobilize the anti-EGFR antibody onto a sensor chip.
-
Prepare a series of dilutions of the purified EGFR ECD in the running buffer.
-
Inject the different concentrations of EGFR ECD over the sensor chip surface and monitor the binding response in real-time.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the EGFR ECD.
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D), where K_D = kd/ka.
-
Mandatory Visualizations
EGFR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer: A Retrospective Analysis of an MD Anderson Cancer Center Phase I Population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of ZM 306416 and Other VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor (VEGFR) inhibitor ZM 306416 with other prominent VEGFR inhibitors: Sunitinib, Sorafenib, and Axitinib. The information is intended to support research and drug development efforts by presenting a consolidated view of their activities, supported by experimental data and detailed protocols.
In Vitro and In Vivo Correlation of this compound Activity: An Overview
This compound is a potent inhibitor of VEGFR, specifically targeting VEGFR1 (Flt) and KDR (VEGFR2), with an IC50 of 0.33 μM for VEGFR1.[1][2] It also demonstrates significant activity against the epidermal growth factor receptor (EGFR) with an IC50 of less than 10 nM.[1][2] While extensive in vitro data characterizes its inhibitory profile and cellular effects, publicly available in vivo efficacy data, particularly from xenograft models, is limited. This guide aims to provide a detailed comparison of the in vitro activity of this compound with that of other well-characterized VEGFR inhibitors and to present the available in vivo data for these comparators to offer a broader context for its potential therapeutic applications.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro and in vivo activities of this compound and its comparators.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | VEGFR1 (Flt-1) | VEGFR2 (KDR/Flk-1) | VEGFR3 | PDGFRβ | c-Kit | EGFR |
| This compound | 0.33 µM / 2 µM | 0.1 µM | - | - | - | <10 nM |
| Sunitinib | - | 80 nM | - | 2 nM | Inhibits | - |
| Sorafenib | 26 nM | 90 nM | 20 nM | 57 nM | 68 nM | - |
| Axitinib | 0.1 nM | 0.2 nM | 0.1-0.3 nM | 1.6 nM | 1.7 nM | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | H3255 (NSCLC) | Proliferation | 0.09 µM |
| HCC4011 (NSCLC) | Proliferation | 0.072 µM | |
| Human Thyroid Follicular Cells | pVEGFR2 (Y1214) expression | Abolished at 300 nM | |
| Sunitinib | HUVECs | VEGF-induced proliferation | 40 nM |
| NIH-3T3 (PDGFRβ expressing) | PDGF-induced proliferation | 39 nM | |
| Sorafenib | GB1B (Glioblastoma) | Proliferation | 3.52 µM (3 days) |
| Axitinib | HUVECs | Proliferation | 573 nM (non-VEGF stimulated) |
| IGR-N91 (Neuroblastoma) | Proliferation | >10,000 nM |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Tumor Model | Host | Dosing and Administration | Key Findings |
| This compound | - | - | - | No publicly available data from xenograft models. Stated to have antiproliferative effects in vivo and be orally active. |
| Sunitinib | SK-N-BE(2) (Neuroblastoma) | NOD/SCID mice | 20, 30, or 40 mg/kg, daily, oral gavage | Significant reduction in tumor growth at all doses.[3] |
| SH-SY5Y (Neuroblastoma) | Nude mice | 80 mg/kg/day, daily, oral gavage | Significant inhibition of tumor growth.[4] | |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma | Nude mice | 40 or 80 mg/kg, daily, p.o. | Reduced growth of orthotopic xenografts and improved survival.[5] |
| H129 Hepatoma | Mice | 30 mg/kg/day, daily, oral | Did not significantly improve survival vs. vehicle. | |
| Axitinib | IGR-N91 (Neuroblastoma) | balbC RAGγC mice | 30 mg/kg, BID, oral gavage | Significant tumor growth delay. |
| M24met (Melanoma) | - | 30 mg/kg, p.o. | Delayed tumor growth and decreased mean vessel density. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: VEGFR Signaling Pathway and Points of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Reproducibility of ZM 306416 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental findings related to ZM 306416, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). By summarizing key quantitative data, detailing experimental protocols, and comparing its performance with alternative compounds, this document aims to offer an objective resource for assessing the reproducibility and therapeutic potential of this compound.
Executive Summary
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and comparable dual-target inhibitors against key kinases. The consistency of these values across different suppliers and research findings is a critical factor in assessing the reproducibility of the compound's biological activity.
Table 1: Reported IC50 Values for this compound
| Target | IC50 (nM) | Source |
| KDR (VEGFR2) | 100 | |
| Flt (VEGFR1) | 2000 | |
| EGFR | <10 | [5] |
| VEGFR1 | 330 | [5] |
Table 2: Comparative IC50 Values of Dual VEGFR/EGFR Inhibitors
| Compound | VEGFR2 (KDR) IC50 (nM) | EGFR IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound | 100 | <10 | Flt (VEGFR1): 2000 |
| Vandetanib | 40 | 500 | VEGFR3: 110, RET: 100[6][7] |
| Sorafenib | 90 | - | B-Raf: 22, c-Raf: 6, PDGFRβ: 57, c-KIT: 68, Flt-3: 59[6] |
| Axitinib | 0.2 | - | VEGFR1: 0.1, VEGFR3: 0.1-0.3, PDGFRβ: 1.6, c-Kit: 1.7[3] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following are representative protocols for key assays used to characterize the activity of this compound.
Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for measuring the binding affinity of an inhibitor to a kinase.
-
Reagent Preparation :
-
Prepare a 3X solution of the test compound (e.g., this compound) in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X mixture of the target kinase (e.g., VEGFR2 or EGFR) and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement :
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
-
Data Analysis :
-
The decrease in the FRET signal in the presence of the test compound is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.[8]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Seed cells (e.g., HUVEC for VEGFR activity, A431 for EGFR activity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound or a control compound for 48-72 hours.
-
-
MTT Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
-
Western Blot for VEGFR2 Phosphorylation
This method is used to detect the inhibition of VEGF-induced receptor phosphorylation.
-
Cell Culture and Treatment :
-
Culture endothelial cells (e.g., HUVECs) to near confluence and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 as a loading control.[1]
-
Mandatory Visualization
Signaling Pathway of Dual VEGFR/EGFR Inhibition
Caption: Dual inhibition of VEGFR and EGFR pathways by this compound.
Experimental Workflow for Assessing Inhibitor Potency
Caption: Workflow for evaluating the in vitro potency of this compound.
Conclusion
The available data from multiple commercial suppliers and research publications indicate a general consistency in the reported in vitro inhibitory activity of this compound against both VEGFR and EGFR, suggesting a degree of reproducibility for its primary biochemical function. However, a comprehensive assessment of reproducibility would necessitate direct, head-to-head comparative studies under identical experimental conditions, which are not currently prevalent in the accessible literature.
When compared to other dual-target inhibitors, this compound demonstrates potent inhibition of both VEGFR2 and EGFR. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the specific cellular context being investigated. The detailed protocols provided in this guide offer a foundation for researchers to independently verify and build upon the existing findings for this compound and other kinase inhibitors.
References
- 1. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]
- 2. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Comparing Efficacy of Erlotinib and Bevacizumab Combination with Erlotinib Monotherapy in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC): A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of ZM 306416: A Guide for Laboratory Professionals
For immediate reference, treat ZM 306416 as a chemical waste product. Do not dispose of it in standard laboratory trash or down the drain. Personnel handling this compound should be thoroughly familiar with its properties and adhere to all institutional and local regulations for chemical waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent VEGFR and EGFR inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Safety Data Overview
While some suppliers classify this compound as not a hazardous substance, it is prudent to handle it with care due to its biological activity and potential for irritation. Always consult your institution's specific safety data sheets (SDS) and protocols.
| Property | Value | Source |
| CAS Number | 690206-97-4 | [1] |
| Molecular Formula | C16H13ClFN3O2 | [1] |
| Molecular Weight | 333.7 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO (3 mg/ml) or ethanol (1 mg/ml) | [1] |
| Hazard Classification | Not a hazardous substance or mixture (per some suppliers) | [1][2] |
| Safety Phrases | S22: Do not breathe dustS24/25: Avoid contact with skin and eyesS36/37/39: Wear suitable protective clothing, gloves and eye/face protection | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of solid this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound, don appropriate PPE:
- NIOSH-approved respirator or fume hood to avoid dust inhalation.[1]
- Chemical-resistant gloves (e.g., nitrile).[1]
- Safety goggles or a face shield.[1]
- A lab coat.[1]
2.0 Disposal of Unused Solid this compound
2.1. Do not dispose of solid this compound in regular trash. 2.2. Collect the solid waste in a clearly labeled, sealable container designated for chemical waste. 2.3. The label should include:
- "Hazardous Waste"
- "this compound"
- CAS Number: 690206-97-4
- Approximate amount
- Date of accumulation 2.4. Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials. 2.5. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
3.0 Disposal of Contaminated Labware and PPE
3.1. Solid Waste: 3.1.1. Items such as weigh boats, contaminated paper towels, and disposable plasticware should be collected in a designated, lined container for solid chemical waste. 3.1.2. Do not mix with regular laboratory trash. 3.1.3. Once full, seal the liner and container, and label it as described in section 2.3. 3.2. Sharps: 3.2.1. Needles, scalpels, or other sharps contaminated with this compound must be placed in a puncture-proof sharps container designated for chemically contaminated sharps. 3.2.2. Label the container clearly with its contents. 3.3. Glassware: 3.3.1. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or DMSO) in a chemical fume hood. 3.3.2. The resulting solvent rinseate is considered chemical waste and must be collected in a labeled container for liquid chemical waste. Do not pour it down the drain.[2] 3.3.3. After decontamination, the glassware can be washed according to standard laboratory procedures. 3.4. PPE: 3.4.1. Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated solid chemical waste container.
4.0 Spill Management
4.1. In case of a spill, evacuate the immediate area if necessary and ensure proper ventilation. 4.2. Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills. 4.3. Carefully collect the absorbent material and spilled substance using non-sparking tools. 4.4. Place the collected waste into a sealed, labeled container for hazardous waste. 4.5. Clean the affected area with a suitable solvent, collecting the cleaning materials as chemical waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ZM 306416
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the potent VEGFR inhibitor, ZM 306416. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases and epidermal growth factor receptor (EGFR).[1] While some suppliers classify it as a non-hazardous substance, it is crucial to handle it with care due to its biological activity.[2][3] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is provided below. These recommendations are based on standard safety phrases associated with the compound, such as "Do not breathe dust," "Avoid contact with skin and eyes," and "Wear suitable protective clothing, gloves and eye/face protection."[2][3]
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | N95 or higher | Prevents inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step procedure for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is typically an off-white solid.[2]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is -20°C for long-term stability.[2]
Preparation of Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
This compound is soluble in DMSO (at approximately 3 mg/ml) and ethanol (at approximately 1 mg/ml).[2]
-
When dissolving, add the solvent to the vial containing the compound to avoid generating dust.
-
Gently tap the vial before opening to dislodge any powder that may have settled in the cap.
Experimental Use
-
When using solutions of this compound, wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Work in a well-ventilated area.
Disposal Plan
-
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as chemical waste.
-
Place solid waste in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
